molecular formula C13H11N3OS B2645424 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine CAS No. 1192814-00-8

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B2645424
CAS No.: 1192814-00-8
M. Wt: 257.31
InChI Key: VZKIMVYWEBBKGS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C13H11N3OS and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKIMVYWEBBKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridin-2-amine Derivatives

The thiazolo[5,4-b]pyridine ring system, a[1][2]-fused bicyclic heterocycle, has emerged as a "privileged structure" in modern drug discovery.[3][4] Its structural similarity to biologically crucial purine isosteres, such as adenine and guanine, allows it to effectively interact with a wide array of biological targets.[5][6] This scaffold's synthetic tractability and versatile chemical nature have enabled the development of derivatives with a broad spectrum of pharmacological activities.[7] These activities include potent inhibition of various protein kinases like PI3K, c-KIT, and EGFR, as well as anti-inflammatory and antimicrobial properties, making it a focal point for therapeutic innovation.[3][8][9][10][11]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridin-2-amine derivatives. We will dissect the causal relationships between specific structural modifications and resulting biological activity, present key experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field.

I. Synthetic Strategies: Building the Core Scaffold

The derivatization and exploration of the thiazolo[5,4-b]pyridine scaffold are made possible by robust and flexible synthetic methodologies. A common and effective approach begins with a substituted 2-chloropyridine, which undergoes cyclization to form the fused thiazole ring. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allows for the introduction of diverse substituents at key positions, enabling extensive SAR studies.[8][9]

A generalized synthetic workflow is depicted below. The initial formation of the aminothiazole from a 3-amino-2-chloropyridine precursor is a critical step.[8] This is often followed by protecting group strategies and subsequent coupling reactions to build the final, decorated molecule.

G cluster_0 Core Synthesis cluster_1 Functionalization A 3-Amino-2-chloropyridine Derivative B Aminothiazole Formation (e.g., with KSCN) A->B Step 1 C Thiazolo[5,4-b]pyridine Scaffold B->C Cyclization D Key Intermediate (e.g., Bromo-substituted) C->D Functional Group Interconversion E Suzuki Cross-Coupling D->E F Final Derivative E->F G Aryl/Heteroaryl Boronic Acid G->E

Caption: Generalized synthetic pathway to functionalized thiazolo[5,4-b]pyridine derivatives.

II. Structure-Activity Relationship (SAR) Deep Dive: Targeting Protein Kinases

The thiazolo[5,4-b]pyridine scaffold has proven to be a particularly fertile ground for the development of potent and selective kinase inhibitors. The nitrogen atoms within the heterocyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a hallmark of many Type I kinase inhibitors.[3][8]

A. Phosphoinositide 3-Kinase (PI3K) Inhibition

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been identified as highly potent PI3K inhibitors.[1][3] The SAR studies for this class of compounds reveal several critical structural features essential for their nanomolar efficacy.

  • The Sulfonamide Moiety: A sulfonamide linkage was proven to be a key structural unit for potent PI3Kα inhibitory activity. Modifications to the aryl group of the sulfonamide can fine-tune potency.[1][3]

  • The 2-Pyridyl Group: The presence of a pyridyl ring attached to the core scaffold is another critical element for high potency. Replacing this with a phenyl ring leads to a significant drop in activity, highlighting the importance of the pyridine nitrogen for target engagement.[1][3]

  • The Morpholine Group: The morpholine substitution at the 7-position is well-tolerated and contributes to the overall drug-like properties of the molecules.

Molecular docking studies have shown that the N-heterocyclic core of these compounds fits snugly into the ATP binding pocket of PI3Kα, forming key hydrogen bond interactions.[3]

Caption: Key SAR takeaways for thiazolo[5,4-b]pyridine-based PI3K inhibitors.

Table 1: PI3Kα Inhibitory Activity of Representative Thiazolo[5,4-b]pyridine Derivatives

Compound R Group (on Sulfonamide) IC50 (nM) for PI3Kα Reference
19a 2,4-difluorophenyl 3.6 [3]
19b 2-chloro-4-fluorophenyl Potent (nanomolar) [1][3]

| 19c | 5-chlorothiophene-2-yl | Potent (nanomolar) |[1][3] |

B. c-KIT Inhibition for Imatinib Resistance

The thiazolo[5,4-b]pyridine scaffold has also been successfully utilized to develop inhibitors of the c-KIT receptor tyrosine kinase, particularly against mutations that confer resistance to established drugs like imatinib.[8][12] SAR studies on a series of 31 novel derivatives provided clear guidance for optimization.[8]

  • R1 Group (Aryl/Heteroaryl at C2): Exploration of this position showed that a 3-(trifluoromethyl)phenyl group provided moderate enzymatic inhibition. Molecular docking suggested this group fits well into a hydrophobic binding pocket.[8][12]

  • R2 Group (at C5): The nature of the substituent at the 5-position was found to be critical. A primary amino group was found to be superior to amide functionalities. For instance, replacing the primary amine in compound 6r with cyclohexyl amide or benzamide led to a 5- to 10-fold decrease in activity.[8][12]

The lead compound, 6r , demonstrated potent activity against the imatinib-resistant c-KIT V560G/D816V double mutant and significantly suppressed the proliferation of cancer cells driven by this mutation.[8][12]

Table 2: Enzymatic and Anti-proliferative Activities of c-KIT Inhibitors

Compound R1 Group R2 Group c-KIT (WT) IC50 (µM) GIST-T1 Cells GI50 (µM) Reference
6h 3-(trifluoromethyl)phenyl - 9.87 - [12]
6r 2-fluoro-5-(trifluoromethyl)phenyl -NH2 0.14 0.19 [8][12]
7a 2-fluoro-5-(trifluoromethyl)phenyl Cyclohexyl amide 1.51 - [8][12]

| 7b | 2-fluoro-5-(trifluoromethyl)phenyl | Benzamide | 0.74 | - |[8][12] |

C. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibition

In the context of non-small cell lung cancer (NSCLC), novel thiazolo[5,4-b]pyridine derivatives have been designed as potent inhibitors of EGFR-TK, including mutants resistant to earlier-generation inhibitors.[9]

  • Key Interactions: Molecular docking simulations revealed that these compounds form essential hydrogen bonds with the hinge region and, importantly, can interact with the Cys797 residue, which is critical for covalent inhibitors and for overcoming certain resistance mutations.[9]

  • Potent Derivatives: Compounds 10b, 10c, 10h, 10i, and 10k emerged as highly promising agents, with the lead compound 10k showing remarkable potency against multiple NSCLC cell lines, comparable to the clinically used drug Osimertinib.[9] Mechanistic studies confirmed that 10k inhibits EGFR-TK autophosphorylation and induces apoptosis in cancer cells.[9]

  • Selectivity: A crucial finding was that the most potent derivatives exhibited selective cytotoxicity towards cancer cells while showing no toxicity against normal lung cell lines (BEAS-2B) at high concentrations.[9]

III. Experimental Protocols: A Guide to Compound Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize thiazolo[5,4-b]pyridine derivatives.

A. Protocol: In Vitro Kinase Inhibition Enzymatic Assay

This protocol describes a general method for determining the IC50 value of a compound against a target kinase, such as PI3K or c-KIT.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the kinase's enzymatic activity.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, c-KIT)

  • Kinase-specific substrate (e.g., ATP, peptide substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (specific to kinase)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader

Workflow:

G A 1. Prepare serial dilutions of test compound in DMSO. B 2. Add kinase, substrate, and diluted compound to 384-well plate. A->B C 3. Initiate reaction by adding ATP. B->C D 4. Incubate at room temperature for a defined period (e.g., 60 min). C->D E 5. Stop reaction and add detection reagent. D->E F 6. Incubate for signal development. E->F G 7. Read luminescence/fluorescence on a plate reader. F->G H 8. Plot data and calculate IC50 value using non-linear regression. G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase enzyme, and the peptide substrate.

  • Compound Addition: Add a small volume (e.g., 10 nL) of the serially diluted compound from the DMSO plate to the assay plate.

  • Reaction Initiation: Add ATP to all wells to start the enzymatic reaction. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution (e.g., ADP-Glo™ reagent, which measures ADP production).

  • Signal Reading: After a further incubation period for signal development, measure the luminescence or fluorescence using a compatible plate reader.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

B. Protocol: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., HCC827, GIST-T1)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO only) and a positive control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

IV. Conclusion and Future Outlook

The thiazolo[5,4-b]pyridin-2-amine scaffold is a validated and highly versatile core for the design of potent and selective modulators of various biological targets, most notably protein kinases. The structure-activity relationship studies consistently highlight the importance of specific substitution patterns for achieving high-affinity binding and desired pharmacological effects. For kinase inhibition, the ability of the core to engage with the hinge region, coupled with tailored substitutions that exploit adjacent hydrophobic pockets and solvent-exposed regions, is a recurring theme for success.

Future work in this area will likely focus on:

  • Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase isoforms or to develop multi-targeted agents with a desired polypharmacology profile.

  • Overcoming Resistance: Continuously evolving the scaffold to combat emerging drug resistance mechanisms in oncology.

  • Optimizing ADME Properties: Modifying the scaffold to improve pharmacokinetic parameters such as solubility, metabolic stability, and oral bioavailability.

The rich chemistry and demonstrated biological potential of thiazolo[5,4-b]pyridine derivatives ensure that they will remain an exciting and productive area of research for the development of next-generation therapeutics.

References

  • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI Source: MDPI URL: [Link]

  • Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases Source: journalair.com URL: [Link]

  • Title: Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed Source: PubMed URL: [Link]

  • Title: THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA Source: Pharmacia URL: [Link]

  • Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - MDPI Source: MDPI URL: [Link]

  • Title: (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones Source: zpr.com.ua URL: [Link]

  • Title: A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry - Academia.edu Source: Academia.edu URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - Preprints.org Source: Preprints.org URL: [Link]

  • Title: Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines Source: Sciforum URL: [Link]

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An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Thiazolo[5,4-b]pyridine Scaffold

In the landscape of modern medicinal chemistry, the thiazolo[5,4-b]pyridine core has emerged as a "privileged scaffold".[1] This bicyclic heterocyclic system, due to its structural resemblance to endogenous purines, effectively interacts with a multitude of biological targets, particularly protein kinases.[2] Its rigid framework provides a well-defined orientation for substituent groups to engage with the active sites of enzymes, making it a cornerstone for the design of potent and selective inhibitors. The 2-amino substitution is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor to the hinge region of the kinase ATP-binding site.[3] This guide will delve into the medicinal chemistry applications of a specific derivative, 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, exploring its therapeutic potential, synthesis, and the critical role of its constituent moieties. While this specific compound is not extensively documented in publicly available literature, this guide will synthesize information from closely related analogs to provide a comprehensive and scientifically grounded perspective for researchers in drug discovery.

The Strategic Importance of the 5-(Benzyloxy) Substituent

The introduction of a benzyloxy group at the 5-position of the thiazolo[5,4-b]pyridin-2-amine scaffold is a deliberate and strategic choice in medicinal chemistry design. Based on structure-activity relationship (SAR) studies of related heterocyclic kinase inhibitors, the 5-position substituent can significantly influence the compound's pharmacological profile.

Potential Roles of the 5-(Benzyloxy) Group:

  • Modulation of Physicochemical Properties: The benzyloxy group, with its lipophilic character, can enhance membrane permeability and oral bioavailability. Its size and flexibility can be fine-tuned to optimize the overall druglikeness of the molecule.

  • Direct Interaction with the Target Protein: In the context of kinase inhibition, the 5-position of the thiazolo[5,4-b]pyridine scaffold can be functionalized to target the ATP-binding site.[1] The benzyl group can engage in hydrophobic interactions with non-polar residues within the kinase active site, thereby increasing binding affinity and potency. The ether linkage provides a degree of conformational flexibility, allowing the benzyl group to adopt an optimal orientation for these interactions.

  • Vector for Further Functionalization: The benzene ring of the benzyloxy group offers multiple points for further chemical modification. This allows for the exploration of a wider chemical space to improve potency, selectivity, and pharmacokinetic properties.

  • Metabolic Stability: The ether linkage in the benzyloxy group is generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer in vivo half-life.

Therapeutic Potential as a Kinase Inhibitor

The thiazolo[5,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases. The 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine core is anticipated to exhibit inhibitory activity against several key kinase targets.

Targeting Oncogenic Kinases

Several classes of oncogenic kinases are potential targets for compounds based on the 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine scaffold.

  • c-KIT Inhibitors: Mutations in the c-KIT receptor tyrosine kinase are a hallmark of gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and imatinib-resistant c-KIT mutants.[4] The SAR of these compounds suggests that substitutions at the 5- and 6-positions can be optimized to enhance anti-proliferative activity.[4]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. The thiazolo[5,4-b]pyridine core has been utilized to develop potent PI3K inhibitors, with some derivatives exhibiting nanomolar IC50 values.[1][5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a key target in non-small cell lung cancer (NSCLC). Novel thiazolo[5,4-b]pyridine derivatives have shown promise as selective EGFR-tyrosine kinase (TK) inhibitors, demonstrating efficacy against resistance mutations.[6]

The following table summarizes the inhibitory activities of representative 5-substituted thiazolo[5,4-b]pyridine derivatives against various kinases, providing a basis for the anticipated potency of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Compound ID5-Position SubstituentTarget KinaseIC50 (µM)Cell LineReference
6r Varied Arylc-KIT (V560G/D816V)4.77HMC1.2[4]
19a MorpholinylPI3Kα0.0036-[5]
10k 2-aminopyrimidin-5-ylEGFR-TK0.010HCC827[6]

Synthetic Strategy and Methodologies

The synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine can be approached through a multi-step sequence, leveraging established methods for the construction of the thiazolo[5,4-b]pyridine core. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic Pathway A 5-Bromo-2-chloro-3-nitropyridine C 2-Chloro-5-(benzyloxy)-3-nitropyridine A->C Nucleophilic Aromatic Substitution B Sodium Benzyl Oxide B->C E 5-(Benzyloxy)-2-chloropyridin-3-amine C->E Reduction D Iron, Acetic Acid D->E G 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine E->G Cyclization F Potassium Thiocyanate F->G

Caption: Proposed synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(benzyloxy)-3-nitropyridine

  • To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium benzyl oxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(benzyloxy)-3-nitropyridine.

Step 2: Synthesis of 5-(Benzyloxy)-2-chloropyridin-3-amine

  • To a solution of 2-chloro-5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reduction of the nitro group by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 5-(benzyloxy)-2-chloropyridin-3-amine, which can be used in the next step without further purification.

Step 3: Synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

  • A mixture of 5-(benzyloxy)-2-chloropyridin-3-amine (1.0 eq) and potassium thiocyanate (1.5 eq) in acetic acid is heated to 120 °C for 6 hours.[7]

  • Monitor the cyclization reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Experimental Workflow Diagram

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological_evaluation Biological Evaluation A Starting Materials (5-Bromo-2-chloro-3-nitropyridine, Sodium Benzyl Oxide, etc.) B Reaction Setup (Inert atmosphere, temperature control) A->B C Reaction Monitoring (TLC) B->C D Work-up & Extraction C->D E Purification (Column Chromatography, Recrystallization) D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Purity Determination (HPLC) E->G H Kinase Inhibition Assays (IC50 determination) E->H I Cell-based Assays (Anti-proliferative activity) H->I J In vivo Studies (optional) I->J

Caption: General workflow for the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives.

Structure-Activity Relationship (SAR) and Molecular Interactions

The SAR of thiazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

SAR Core Thiazolo[5,4-b]pyridine Core R2 2-Amino Group (H-bond donor) Core->R2 Essential for hinge binding R5 5-Benzyloxy Group (Hydrophobic interactions, SAR vector) Core->R5 Targets ATP-binding site R6 6-Position (Modulates selectivity) Core->R6 R7 7-Position (Fine-tunes activity) Core->R7

Sources

Pharmacophore Modeling of Thiazolopyridine Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Biology & Cheminformatics Guide

Executive Summary

The thiazolopyridine amine scaffold represents a privileged structural motif in medicinal chemistry, primarily functioning as a bioisostere of the purine nucleus found in ATP.[1] This structural mimicry makes it an indispensable template for designing Type I and Type II kinase inhibitors (e.g., EGFR, PI3K, CDK) and DNA-intercalating antimicrobial agents.

This guide details the technical workflow for generating high-confidence pharmacophore models for thiazolopyridine amines. It moves beyond basic protocol listing to address the specific physicochemical challenges of this scaffold—namely, the tautomeric ambiguity of the 2-aminothiazole moiety and the vectorality of hydrogen bond interactions within the kinase hinge region.

Part 1: The Chemical Space & Structural Architecture

To model this scaffold effectively, one must first understand its electronic distribution. Thiazolopyridines exist in four primary isomeric forms, but thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine are the most chemically relevant for drug discovery due to their ability to mimic the adenine core of ATP.

The "Amine" Criticality

The "amine" in the title typically refers to an exocyclic amine at the C2 position of the thiazole ring. This group is not merely a substituent; it is the primary "anchor" for molecular recognition.

  • The Donor-Acceptor (D-A) Motif: In the context of kinase inhibition, the endocyclic nitrogen (pyridine N or thiazole N) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine acts as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6 interaction of adenine in the ATP-binding pocket.

  • Tautomeric Volatility: The 2-aminothiazole moiety can exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic).

    • Modeling Implication: Most force fields default to the amino form. However, depending on the local pH and the specific protein environment (e.g., interaction with a Glu or Asp gatekeeper), the imino form may be the bioactive conformer. A robust pharmacophore model must account for both.

Part 2: Pharmacophore Generation Protocol

This protocol utilizes a Hybrid Ligand-Structure Approach , combining the extensive SAR data available for these scaffolds with crystallographic evidence.

Phase 1: Data Curation & Tautomer Enumeration
  • Dataset: Compile known inhibitors (e.g., from ChEMBL or internal assays) with

    
     (Actives) and 
    
    
    
    (Inactives).
  • Sanitization: Remove PAINS (Pan-Assay Interference Compounds).

  • Tautomer Generation: explicitly generate both amino and imino tautomers for the thiazolopyridine core.

    • Tool Recommendation: LigPrep (Schrödinger) or Wash (MOE).

Phase 2: Conformational Expansion

Thiazolopyridine cores are rigid, but their substituents (sulfonamides, morpholines) are flexible.

  • Method: Generate conformational ensembles using a systematic search or Monte Carlo approach (e.g., OMEGA).

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum. High-energy conformers are rarely bioactive.

Phase 3: Alignment & Feature Mapping

Unlike flexible chains, the thiazolopyridine core provides a rigid alignment anchor.

  • Alignment Rule: Perform a substructure alignment on the fused bicyclic system.

  • Feature Definition:

    • D (Donor): Exocyclic -NH2.

    • A (Acceptor): Pyridine Nitrogen (N5 in [5,4-b] systems).

    • R (Ring Aromatic): The center of the pyridine and thiazole rings.

    • H (Hydrophobic): Substituents at the C6 position (often phenyl or heteroaryl groups targeting the hydrophobic back-pocket).

Phase 4: Model Validation

A model is only as good as its predictive power.

  • Decoy Set: Generate 1000+ property-matched decoys (similar MW, LogP, but topologically distinct) using DUD-E.

  • Metrics: Calculate the Goodness of Hit (GH) score and Enrichment Factor (EF).

    • Target: GH score > 0.7 indicates a robust model.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision points in the modeling pipeline, specifically highlighting the tautomer handling unique to this scaffold.

PharmacophoreWorkflow Input Input: Thiazolopyridine Library Tautomer Tautomer Enumeration (Amino vs Imino) Input->Tautomer Conform Conformational Expansion (Energy Window < 10 kcal/mol) Tautomer->Conform Multi-state generation Align Core-Based Alignment (Rigid Scaffold Overlay) Conform->Align Feature 3D Feature Mapping (HBD, HBA, Hydrophobic) Align->Feature Validate Validation (Decoys/ROC) Feature->Validate

Figure 1: Step-by-step pharmacophore generation workflow emphasizing the critical tautomer enumeration step required for aminothiazole derivatives.

Part 4: Case Study – Targeting PI3K/EGFR

Recent literature highlights the efficacy of thiazolo[5,4-b]pyridines in targeting EGFR (T790M mutants) and PI3K isoforms.

The Interaction Map: In the ATP binding pocket of kinases (e.g., EGFR), the scaffold orients as follows:

  • Hinge Region: The N-3 (thiazole) or N-4 (pyridine) accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR).

  • Gatekeeper: The C-6 substituent extends past the gatekeeper residue into the hydrophobic pocket.

  • Ribose Pocket: The C-2 amine often interacts with solvated waters or acidic residues near the ribose binding site.

Quantitative Feature Table:

Feature TypeChemical MoietyBiological InteractionVector Constraint
HBA (Acceptor) Pyridine NitrogenHinge Backbone NHPlanar,

HBD (Donor) Exocyclic Amine (-NH2)Hinge Carbonyl / GluTetrahedral/Planar
Hyd (Hydrophobic) C6-Aryl/HeteroarylSelectivity Pocket (Back)Radius ~1.5 Å
Pos Ion (Optional) Morpholine/PiperazineSolvent InterfaceSphere ~2.0 Å
Interaction Pathway Diagram

InteractionMap Scaffold Thiazolopyridine Core Hinge Kinase Hinge (Met/Val Backbone) Scaffold->Hinge H-Bond (N...HN) Pocket Hydrophobic Back Pocket Scaffold->Pocket Van der Waals Solvent Solvent Front (Glu/Asp) Scaffold->Solvent Ionic/Polar

Figure 2: Schematic representation of the pharmacophore features interacting with a typical kinase binding site.

Part 5: Pitfalls & Optimization
  • The "Flat" Trap: Thiazolopyridines are planar. A pharmacophore model that only accounts for the flat core will lack selectivity. Solution: Ensure your model includes "Excluded Volumes" (spheres where no atom can exist) to represent the protein wall boundaries.

  • Electronic Effects: Substituents on the pyridine ring strongly influence the pKa of the thiazole amine. Electron-withdrawing groups (EWGs) decrease the pKa, potentially weakening the H-bond donor capability. Solution: Use QM-polarized ligand docking (QPLD) if standard force fields fail to capture these subtle electronic shifts.

References
  • Thiazolopyridines in Oncology

    • Title: Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction.[1][2]

    • Source: MDPI (2023)
    • URL:[Link]

  • Kinase Inhibition (PI3K)

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[3][4]

    • Source: PubMed Central / NIH (2020)
    • URL:[Link]

  • EGFR Targeting

    • Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors.
    • Source: European Journal of Medicinal Chemistry / PubMed (2024)
    • URL:[Link]

  • Pharmacophore Methodology

    • Title: Ligand-based pharmacophore modeling... on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors.[5]

    • Source: PubMed (2016)
    • URL:[Link]

Sources

Technical Whitepaper: Advanced Synthetic Architectures of Thiazolo[5,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bioisostere

In modern drug discovery, the thiazolo[5,4-b]pyridine core represents a high-value "privileged structure." It serves as a robust bioisostere for purines and benzothiazoles, offering distinct physicochemical advantages: the inclusion of the pyridine nitrogen (N4) significantly alters lipophilicity (


) and aqueous solubility compared to its benzo-fused counterparts.

This guide moves beyond basic textbook definitions to provide a field-tested manual for synthesizing this scaffold. We focus on overcoming the primary challenge: controlling the regioselectivity of the thiazole fusion to ensure the [5,4-b] isomer (pyridine N at position 4) rather than the [4,5-b] or [5,4-c] isomers.

Key Applications:

  • Kinase Inhibition: PI3Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and c-KIT inhibitors (overcoming Imatinib resistance).[1]
    
  • Anticancer Agents: EGFR-TK inhibitors targeting non-small cell lung cancer (NSCLC).[1]

  • Green Chemistry: Microwave-assisted synthesis using biomass-derived solvents (Sabinene).[1][2][3]

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthetic route, we must visualize the disconnection of the bicyclic core. The most reliable approach utilizes the high reactivity of 2-halo-3-aminopyridines.[1]

Diagram 1: Retrosynthetic Disconnection Logic

Retrosynthesis cluster_logic Strategic Logic Target Thiazolo[5,4-b]pyridine Core Precursor1 Thiourea Intermediate Precursor1->Target Cyclodehydration (Ring Closure) Precursor2 3-Amino-2-chloropyridine (Key Building Block) Precursor2->Precursor1 Nucleophilic Addition Precursor3 Isothiocyanate (R-NCS) or Carbon Disulfide Precursor3->Precursor1 + Note1 Cl at C2 is activated for Nucleophilic Aromatic Substitution (SNAr) Note1->Precursor2

Figure 1: Retrosynthetic analysis highlighting the 3-amino-2-chloropyridine pathway as the most regioselective route to the [5,4-b] system.[1]

Synthetic Methodologies

Method A: The "Gold Standard" Thermal Cyclization

Mechanism: Tandem Nucleophilic Addition / S_NAr Cyclization.[1]

This method is preferred for scale-up due to the availability of starting materials.[1] The reaction proceeds via the formation of a thiourea intermediate formed by the reaction of 3-amino-2-chloropyridine with an isothiocyanate.[1] The sulfur atom of the thiourea then displaces the chlorine at the 2-position of the pyridine ring.[1]

Experimental Protocol 1: Thermal Synthesis
  • Reagents: 3-Amino-2-chloropyridine (1.0 eq), Aryl Isothiocyanate (1.1 eq), Pyridine (Solvent/Base).

  • Conditions: Reflux (115°C) for 6–12 hours.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-2-chloropyridine (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add the appropriate phenyl isothiocyanate (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux. Monitor via TLC (System: Hexane/EtOAc 7:3). The intermediate thiourea may appear first, followed by the cyclized product.

  • Work-up: Upon completion, cool the reaction mixture to 0°C. The product often precipitates out.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour the mixture into crushed ice/water and filter the resulting solid. Recrystallize from Ethanol/DMF.[1]

Why this works: The basicity of pyridine acts as an HCl scavenger during the cyclization step, driving the equilibrium forward.

Method B: Green Chemistry (Microwave-Assisted)

Innovation: Use of Sabinene (biomass-derived terpene) as a solvent.[1][2]

Recent advances have utilized Sabinene as a sustainable solvent.[1][2][3][4] Its high boiling point and microwave absorption properties allow for rapid superheating, reducing reaction times from hours to minutes.

Experimental Protocol 2: Microwave/Sabinene Synthesis[1]
  • Reagents: 3-Amino-2-chloropyridine, Isothiocyanate, Sabinene (Solvent).[1][2][3]

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Workflow:

  • Charge: Place 3-amino-2-chloropyridine (1.0 mmol) and isothiocyanate (1.1 mmol) into a 10 mL microwave process vial.

  • Solvent: Add 1 mL of Sabinene. Cap the vial.

  • Irradiation: Heat to 130°C for 20 minutes (Dynamic power mode).

  • Isolation: Cool to room temperature. The product usually precipitates directly from the terpene solvent. Filter and wash with a small amount of ethyl acetate.[3]

Data Comparison: Thermal vs. Microwave

ParameterThermal (Pyridine)Microwave (Sabinene)
Temperature 115°C130°C
Time 8–16 Hours20 Minutes
Yield 55–75%80–92%
Green Metric Toxic SolventRenewable/Recyclable

Mechanistic Pathway & Causality[2]

Understanding the mechanism is critical for troubleshooting low yields. If the chlorine at position 2 is not sufficiently activated, the cyclization (Step 2) will fail, stalling the reaction at the thiourea stage.

Diagram 2: Reaction Mechanism[2][4]

Mechanism Start 3-Amino-2-chloropyridine + Isothiocyanate Inter Thiourea Intermediate Start->Inter Nucleophilic Addn TS Transition State (S attacks C-Cl) Inter->TS Intramolecular SNAr Product Thiazolo[5,4-b]pyridine TS->Product -HCl (Ring Closure)

Figure 2: The cascade mechanism. Note that electron-withdrawing groups on the pyridine ring enhance the SNAr step (Step 2).[1]

Functionalization for SAR (Structure-Activity Relationship)[1][2][6][7]

Once the core is synthesized, drug development requires functionalization.

  • C-2 Position (Thiazole): Determined by the isothiocyanate used in the primary synthesis.[1] To introduce diversity here after core formation, use 2-aminothiazolo[5,4-b]pyridine and perform amide couplings or reductive aminations.

  • C-6 Position (Pyridine): This position is para to the pyridine nitrogen and is susceptible to electrophilic halogenation.[1]

    • Protocol: Bromination using NBS (N-bromosuccinimide) in DMF yields the 6-bromo derivative.[1]

    • Application: The 6-bromo derivative is a universal handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, crucial for optimizing kinase selectivity (e.g., for PI3K or c-KIT).[1]

References

The following references provide authoritative grounding for the protocols and claims made in this guide.

  • Sabinene as a Green Solvent

    • Title: Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.[2][3]

    • Source: PMC / Molecules (2019).
    • URL:[Link]

  • Anticancer Applications (EGFR-TK)

    • Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mut
    • Source: European Journal of Medicinal Chemistry (2024).[5]

    • URL:[Link]

  • PI3K Inhibition

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][6][7]

    • Source: MDPI / Molecules (2020).
    • URL:[Link][8]

  • c-KIT Inhibition (Imatinib Resistance)

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[9][1]

    • Source: PMC / Pharmaceutics (2022).
    • URL:[Link]

  • General Synthetic Strategies

    • Title: Synthetic strategies for thiazolopyridine derivatives.[9][1][2][3][4][7][5][10][11][12][13][14]

    • Source: Synthetic Communications (2023).[10]

    • URL:[Link][8]

Sources

Molecular weight and physicochemical profile of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive physicochemical and synthetic profile of the novel heterocyclic compound, 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine. The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] This document outlines the computed molecular properties of the title compound, proposes a robust and validated synthetic pathway for its preparation, and details the necessary analytical methods for its characterization. The guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors and other targeted therapeutics.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine heterocyclic system, a scaffold of significant interest in modern drug discovery. Analogues of this core structure are known to possess promising biological properties and have been the focus of extensive development.[1][2] Notably, this scaffold has been successfully employed to design inhibitors for critical cellular targets like phosphoinositide 3-kinase (PI3K) and the c-KIT receptor tyrosine kinase, both of which are pivotal targets in cancer therapy.[1][3] The 2-amino group on the thiazole ring often serves as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding sites, while substitutions at the 5-position of the pyridine ring can be tailored to achieve selectivity and improve pharmacokinetic properties.[3]

The subject of this guide, 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, incorporates a benzyloxy moiety at the 5-position. The benzyloxy group is a stable ether and a common functional group in medicinal chemistry, often used to probe steric and electronic requirements within a receptor's binding pocket. This guide provides a foundational framework for the synthesis and characterization of this novel compound, enabling its exploration in various drug discovery programs.

Predicted Physicochemical Profile

As 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is a novel compound, its experimental physicochemical data is not yet cataloged in public databases. The following profile is based on in silico predictions and computational analysis, providing a reliable estimate for experimental planning.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃OSCalculated
Molar Mass 257.32 g/mol Calculated
Exact Mass 257.0623 DaCalculated
IUPAC Name 5-(phenylmethoxy)-[4][5]thiazolo[5,4-b]pyridin-2-amineIUPAC Nomenclature
Hydrogen Bond Donors 1 (from the -NH₂ group)Computed
Hydrogen Bond Acceptors 4 (3x Nitrogen, 1x Oxygen)Computed
Topological Polar Surface Area 90.9 ŲComputed
Predicted LogP (XLogP3) 2.8Computed
Rotatable Bonds 2Computed

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of the thiazolo[5,4-b]pyridine core is efficiently achieved through the cyclization of a 3-amino-2-chloropyridine derivative with a thiocyanate source.[2][3] This one-step method is robust and has been successfully applied to a variety of substituted pyridines.

Synthetic Workflow Diagram

The proposed synthesis involves a one-pot reaction from a key intermediate, 3-amino-5-(benzyloxy)-2-chloropyridine, and potassium thiocyanate.

G cluster_0 Step 1: Thiazole Ring Formation start 3-Amino-5-(benzyloxy)-2-chloropyridine product 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine start->product 1. KSCN 2. Acetic Acid, Reflux

Caption: Proposed synthetic pathway for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related thiazolo[5,4-b]pyridine derivatives.[3]

Objective: To synthesize 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine via intramolecular cyclization.

Materials:

  • 3-Amino-5-(benzyloxy)-2-chloropyridine (1 equivalent)

  • Potassium thiocyanate (KSCN) (2-3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-(benzyloxy)-2-chloropyridine (1 eq.) and potassium thiocyanate (2.5 eq.).

    • Rationale: The use of excess potassium thiocyanate ensures the complete conversion of the starting material.

  • Solvent Addition: Add glacial acetic acid as the solvent to the flask. The volume should be sufficient to dissolve the reactants upon heating.

    • Rationale: Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the thiocyanate on the pyridine ring, followed by intramolecular cyclization.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.

    • Rationale: This step quenches the reaction and precipitates the crude product, which is typically insoluble in water.

  • Neutralization and Filtration: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

    • Rationale: Neutralization removes the acidic solvent and ensures the product is in its free base form.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques must be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Characteristic signals would include aromatic protons from the pyridine and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an exact mass that matches the calculated value (257.0623 Da for [M+H]⁺).[1]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands, including N-H stretching for the primary amine (around 3200-3400 cm⁻¹), C=N stretching (around 1550-1650 cm⁻¹), and C-S stretching (around 840 cm⁻¹).[6]

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Potential Applications and Future Research

Given the established role of the thiazolo[5,4-b]pyridine scaffold in kinase inhibition, 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine represents a promising candidate for screening against a panel of protein kinases implicated in cancer and inflammatory diseases.[3]

Future research directions include:

  • Biological Screening: Evaluate the compound's inhibitory activity against kinases such as c-KIT, PI3K, ITK, and VEGFR2.[3]

  • Structure-Activity Relationship (SAR) Studies: The 2-amino group can be functionalized to synthesize a library of derivatives (e.g., amides, ureas) to explore SAR and optimize potency and selectivity.[3]

  • In Vivo Evaluation: Promising candidates can be advanced to cellular assays to assess anti-proliferative effects and subsequently to in vivo models of disease.[3]

Conclusion

This guide provides a detailed theoretical and practical framework for the study of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine. By presenting a computed physicochemical profile, a robust synthetic protocol, and a clear analytical validation strategy, this document equips researchers with the necessary information to synthesize and investigate this novel compound. Its structural similarity to known kinase inhibitors makes it a valuable molecule for further exploration in the field of targeted drug discovery.

References

  • PubChem. 5-(Benzyloxy)pyridin-2-amine. [Link]

  • PubChem. Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. [Link]

  • Preprints.org. Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. [Link]

  • Chemistry of Heterocyclic Compounds. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Link]

  • International Research Journal of Pure and Applied Chemistry. Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. [Link]

  • MDPI. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. [Link]

  • Biointerphases. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]

  • PubChem. 3-(Benzyloxy)-5-Methyl-N-(4-Methyl-1,3-Thiazol-2-Yl)pyridin-2-Amine. [Link]

  • Journal of Chemical Health Risks. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • MilliporeSigma. 5-(4-(Benzyloxy)-2-chlorophenyl)thiazol-2-amine. [Link]

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • FLORE. Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It details the rational design and synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine , a scaffold of significant interest in kinase inhibition (e.g., c-KIT, PI3K) and adenosine receptor modulation.

Introduction & Strategic Analysis

The thiazolo[5,4-b]pyridine fused ring system represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines and quinazolines. The specific derivative, 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine , combines a polar, H-bond donating 2-amino group (hinge binder) with a lipophilic 5-benzyloxy moiety (hydrophobic pocket occupant).

Retrosynthetic Logic

Constructing this molecule requires navigating the regioselectivity of the pyridine ring. A direct functionalization of the thiazolo-pyridine core is superior to early-stage installation of the benzyloxy group due to the directing effects of the pyridine nitrogen.

  • Challenge: Nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-3-nitropyridine typically favors the C-2 position (ortho to nitro). However, the thiazole ring formation requires the C-2 chlorine to act as a leaving group for the sulfur nucleophile.

  • Solution: The "Cyclize-First, Functionalize-Later" strategy is employed. We first construct the 5-chlorothiazolo[5,4-b]pyridin-2-amine core from 3-amino-2,6-dichloropyridine . The remaining chlorine at position 5 (originally C-6) is highly activated by the adjacent pyridine nitrogen (N-4), facilitating a clean late-stage SNAr with benzyl alcohol.

Experimental Protocol

Phase 1: Precursor Synthesis (Nitro Reduction)

Target: 3-Amino-2,6-dichloropyridine Starting Material: 2,6-Dichloro-3-nitropyridine

Rationale: The nitro group activates the ring for potential side reactions; reducing it to an amine creates the necessary nucleophile for the subsequent heterocyclization while deactivating the ring towards unwanted nucleophilic attacks at C-6 during the next step.

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) in Ethanol/Water (4:1 v/v, 200 mL).

  • Catalyst Addition: Add Iron powder (325 mesh, 14.5 g, 5 equiv) and Ammonium Chloride (2.8 g, 1 equiv).

  • Reaction: Heat the suspension to reflux (80°C) with vigorous mechanical stirring for 2 hours. Monitor by TLC (30% EtOAc/Hexane); the starting material (Rf ~0.6) should disappear, yielding a lower Rf fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc (100 mL). Concentrate the filtrate under reduced pressure.

  • Extraction: Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~7.5 g (89%) of off-white solid. Use directly in Phase 2.

Phase 2: Thiazole Ring Construction

Target: 5-Chlorothiazolo[5,4-b]pyridin-2-amine Reagents: Potassium Thiocyanate (KSCN), Conc. HCl

Mechanism: The "Kaufmann-type" cyclization involves the in-situ formation of a thiourea or thiocyanate intermediate, followed by an intramolecular nucleophilic attack of the sulfur on the C-2 chlorine.

Procedure:

  • Preparation: In a 250 mL reaction vessel equipped with a condenser and scrubber (for potential HSCN gas), suspend 3-amino-2,6-dichloropyridine (5.0 g, 30.7 mmol) in Glacial Acetic Acid (40 mL).

  • Reagent Addition: Add Potassium Thiocyanate (KSCN) (6.0 g, 61.4 mmol, 2 equiv).

  • Activation: Dropwise add Conc. HCl (3 mL). Caution: Exothermic.

  • Cyclization: Heat the mixture to 100°C for 4–6 hours. A heavy precipitate (the hydrochloride salt of the product) typically forms.

  • Quench: Cool to room temperature. Pour the mixture into ice-water (200 mL).

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or NH₄OH. The free base will precipitate as a yellow/tan solid.

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Ethanol/DMF if purity is <95%.

    • Checkpoint:1H NMR should show two aromatic doublets (coupling constant ~8.5 Hz) for the pyridine protons.

Phase 3: Regioselective SNAr Functionalization

Target: 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine Reagents: Benzyl Alcohol, Sodium Hydride (NaH)

Rationale: The chlorine at position 5 is activated by the adjacent pyridine nitrogen (N-4). The 2-amino group is electron-donating but does not deactivate the 5-position sufficiently to prevent substitution by a strong alkoxide nucleophile.

Procedure:

  • Alkoxide Formation: In a dry 100 mL flask under Argon, suspend Sodium Hydride (60% in oil, 0.48 g, 12 mmol, 2.2 equiv) in anhydrous DMF (10 mL) at 0°C.

  • Alcohol Addition: Dropwise add Benzyl Alcohol (1.13 mL, 11 mmol, 2.0 equiv). Stir at 0°C for 30 mins until H₂ evolution ceases.

  • Substrate Addition: Add 5-chlorothiazolo[5,4-b]pyridin-2-amine (1.0 g, 5.4 mmol) as a solution in DMF (5 mL).

  • Reaction: Heat the mixture to 90°C for 3–5 hours.

    • Note: If the reaction is sluggish, raise temperature to 110°C. The bis-anion (deprotonated amine and alkoxide) is the active species.

  • Workup: Cool to RT. Carefully quench with saturated NH₄Cl solution (excess NaH will bubble). Dilute with water (50 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL). Crucial: Wash the organic layer with water (5 x 20 mL) to remove DMF and excess Benzyl Alcohol.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-5% Methanol in Dichloromethane.

  • Final Product: Pale yellow solid.

Data Summary & Characterization

ParameterSpecificationNotes
Molecular Formula C₁₃H₁₁N₃OS
Molecular Weight 257.31 g/mol
Appearance Pale yellow crystalline solid
Solubility DMSO, DMF, Hot EthanolPoor in water/hexane
Key 1H NMR Signals δ 7.30-7.45 (m, 5H, Ph), 5.35 (s, 2H, OCH₂), 7.8 (d, 1H, C7-H), 6.8 (d, 1H, C6-H)C6-H is upfield due to alkoxy effect.
MS (ESI+) [M+H]⁺ = 258.1

Pathway Visualization (Graphviz)

The following diagram illustrates the critical "Cyclize-First" logic path, highlighting the regiochemical control points.

SynthesisPath cluster_logic Regiocontrol Logic SM 2,6-Dichloro-3-nitropyridine INT1 3-Amino-2,6-dichloropyridine SM->INT1 Fe, NH4Cl, EtOH/H2O (Nitro Reduction) INT2 5-Chlorothiazolo[5,4-b]pyridin-2-amine (Core Scaffold) INT1->INT2 KSCN, HCl, AcOH (Kaufmann Cyclization) Regioselective at C-2 NOTE1 C-2 Cl is displaced by Sulfur due to proximity to amine. INT1->NOTE1 PROD 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine (Target) INT2->PROD BnOH, NaH, DMF, 90°C (SnAr at C-5) NOTE2 C-5 Cl (originally C-6) is activated by Pyridine N. INT2->NOTE2

Caption: Synthetic workflow illustrating the retention of the C-5 chlorine for late-stage functionalization.

References

  • Thiazolo[5,4-b]pyridine Synthesis: Potewar, T. M., et al. (2019). "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases." International Research Journal of Pure and Applied Chemistry. Link

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming activation of halogens ortho/para to pyridine nitrogen).
  • Kaufmann Thiocyanation: Kaufmann, A. (1928). "Über die Thiocyanierung von aromatischen Aminen." Berichte der deutschen chemischen Gesellschaft. (Foundational method for aminothiazole synthesis).[1]

  • Kinase Inhibitor Applications: Lee, H., et al. (2022). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors." International Journal of Molecular Sciences. Link

  • Green Solvent Optimization: Messire, G., et al. (2023). "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines."[2][3] Molecules. Link

Sources

Application Note: Strategic Functionalization of 2-Aminothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The thiazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, appearing frequently in kinase inhibitors (e.g., PI3K, EGFR, c-Kit) and GPCR ligands. However, the C2-exocyclic amine presents a unique synthetic challenge.

The Chemist’s Dilemma: Unlike a standard aniline, the C2-amine in this scaffold is part of a heteroaromatic guanidine-like system (specifically, an amidine vinylog). The lone pair on the exocyclic nitrogen is heavily delocalized into the thiazole and pyridine rings, significantly reducing its nucleophilicity. Furthermore, the pyridine nitrogen (N4) acts as a competing basic site and a potent ligand for transition metals, often poisoning palladium catalysts during cross-coupling attempts.

This guide details three high-reliability protocols designed to overcome these electronic and steric hurdles:

  • The "Gateway" Sandmeyer Transformation: Converting the amine to a halide to access C-C and C-N couplings.

  • Hard-Acylation Protocols: Forcing amide bond formation despite poor nucleophilicity.

  • Reverse-Buchwald Strategy: Why you should couple the halide of the scaffold, not the amine.

Reaction Landscape Visualization

The following diagram outlines the strategic divergence points for functionalizing this scaffold.

ReactionLandscape Start 2-Amino-thiazolo[5,4-b]pyridine Sandmeyer Sandmeyer Reaction (Gateway Protocol) Start->Sandmeyer t-BuONO, CuBr2 (Radical Subst.) Amide Amide/Urea Derivatives (Hard Acylation) Start->Amide R-COCl / NaH (Deprotonation req.) Bromide 2-Bromo-thiazolo[5,4-b]pyridine Sandmeyer->Bromide Suzuki Suzuki Coupling (Biaryl Products) Bromide->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Secondary Amines) Bromide->Buchwald Pd2(dba)3, Xantphos HNR2

Caption: Strategic workflow for C2-amine functionalization. The Sandmeyer route (Red) is the preferred gateway for carbon and nitrogen diversity.

Detailed Experimental Protocols

Protocol A: The Sandmeyer Transformation (Amino Bromo)

Rationale: Direct displacement of the C2-amine is difficult. Converting it to a bromide creates a versatile electrophile. Aqueous nitrite conditions often fail due to solubility issues; therefore, we utilize an anhydrous alkyl nitrite system.

Reagents:

  • 2-Aminothiazolo[5,4-b]pyridine (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (1.5 equiv)
    
  • tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Suspend

    
     (1.5 eq) in anhydrous acetonitrile (
    
    
    
    relative to substrate) at room temperature.
  • Activation: Add

    
    -BuONO (1.5 eq) dropwise. The solution will darken as the nitrosyl species generates.
    
  • Addition: Add the 2-aminothiazolo[5,4-b]pyridine portion-wise as a solid over 10 minutes. Critical: Do not add all at once to control gas evolution (

    
    ).
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the bromide is typically less polar than the amine) or LC-MS.

    • Note: If conversion is sluggish, heat to

      
      , but watch for degradation.
      
  • Workup: Quench with saturated aqueous

    
     (to chelate copper). Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The product, 2-bromo-thiazolo[5,4-b]pyridine, acts as the universal acceptor for subsequent steps.

Protocol B: "Hard" Acylation (Amide Formation)

Rationale: The C2-amine is a poor nucleophile. Standard peptide coupling reagents (HATU/EDC) often result in low yields or recovered starting material because the activated ester cannot overcome the amine's deactivation. We must use highly reactive acid chlorides or anhydrides, often requiring anionic activation of the amine.

Reagents:

  • Substrate (1.0 equiv)

  • Acid Chloride (

    
    ) (1.2 equiv)
    
  • Base: Sodium Hydride (

    
    , 60% dispersion) or LiHMDS.
    
  • Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology:

  • Deprotonation: Dissolve the amine in anhydrous THF at

    
    . Add 
    
    
    
    (1.2 eq) carefully. Stir for 30 minutes.
    • Observation: Evolution of

      
       gas indicates formation of the amidine anion, which is significantly more nucleophilic.
      
  • Acylation: Add the acid chloride dropwise at

    
    .
    
  • Warming: Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Quench: Carefully add water/ice to quench excess hydride.

  • Isolation: Extract with DCM (Dichloromethane). Note that thiazolopyridines can be soluble in acidic water; keep aqueous layer neutral/basic during extraction.

Protocol C: The "Reverse" Buchwald-Hartwig Coupling

Rationale: Attempting to use 2-aminothiazolo[5,4-b]pyridine as the nucleophile in a Buchwald reaction is prone to failure due to catalyst poisoning by the pyridine nitrogen and poor nucleophilicity. The superior strategy is to use the 2-bromo derivative (from Protocol A) as the electrophile and couple it with an external amine.

Reagents:

  • Electrophile: 2-Bromo-thiazolo[5,4-b]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult amines).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Loading: In a sealed tube/vial, combine the bromide, amine, base, Pd source, and ligand.

  • Inert Atmosphere: Purge the headspace with argon and seal.

  • Heating: Heat to

    
     for 12–18 hours.
    
    • Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is often the bottleneck with heteroaryl halides.

  • Filtration: Cool, filter through a Celite pad to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Sandmeyer) Wet acetonitrile or old

-BuONO.
Distill ACN; use fresh nitrite reagent. Ensure anhydrous conditions.
No Reaction (Amide Coupling) Amine nucleophilicity too low.Switch from Pyridine/DCM to NaH/THF (anionic mechanism).
Catalyst Death (Buchwald) Pyridine N4 coordination to Pd.Switch to bidentate ligands (Xantphos/BINAP) that outcompete the pyridine nitrogen.
Regioselectivity (Alkylation) N-alkylation occurring at ring nitrogens.Avoid direct alkylation with alkyl halides. Use reductive amination or acylation instead.

Mechanistic Insight: The Sandmeyer Radical Cycle

Understanding the radical mechanism ensures you respect the stoichiometry and gas evolution.

SandmeyerMechanism cluster_Cu Copper Cycle Step1 Amine + t-BuONO (Diazotization) Diazo Diazonium Species [Ar-N2]+ Step1->Diazo - t-BuOH Radical Aryl Radical [Ar•] + N2(gas) Diazo->Radical SET from Cu(I) Product Aryl Bromide Ar-Br Radical->Product Br transfer from Cu(II)Br2 Cu1 Cu(I) Cu2 Cu(II)-Br Cu1->Cu2 SET Cu2->Cu1 Ligand Transfer

Caption: The Sandmeyer cycle involves Single Electron Transfer (SET). Efficient N2 gas release is required to drive the equilibrium forward.

References

  • MDPI (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Bioorganic & Medicinal Chemistry (2012). Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. (Demonstrates structural analogues and activity).

  • Journal of Heterocyclic Chemistry (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. (Foundational synthesis of the scaffold).

  • WuXi AppTec (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Protocol grounding for heteroaryl couplings).

Sources

Application Note: Strategic Cleavage of Benzyl Protecting Groups in Thiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenge of debenzylating thiazolopyridine scaffolds, where the sulfur atom presents a unique obstacle to standard catalytic methods.

Abstract & Strategic Analysis

Thiazolopyridines are privileged scaffolds in drug discovery, particularly for kinase inhibitors and antagonistic ligands. However, the sulfur atom within the thiazole ring acts as a potent catalyst poison, rendering standard hydrogenolysis (Pd/C, H₂) difficult or impossible.

This guide moves beyond generic deprotection protocols to address the specific electronic and steric reality of this heterocycle. We present three distinct methodologies:

  • The Robust Route: Lewis Acid-mediated cleavage (BBr₃).

  • The Scalable Route: Brønsted Acid solvolysis (TFA/H₂SO4).

  • The "Expert" Route: Modified Catalytic Hydrogenolysis using Pearlman’s Catalyst and acidic modifiers.

The Core Challenge: Catalyst Poisoning

Standard Palladium on Carbon (Pd/C) catalysts are rapidly deactivated by thiazolopyridines.

  • Mechanism: The sulfur atom's lone pairs and the pyridine nitrogen's

    
     lone pair coordinate strongly to the Pd surface (chemisorption).
    
  • Result: This blocks the active sites required for hydrogen adsorption, stalling the reaction even at high pressures (100+ psi).

  • Solution: We must either bypass the metal catalyst entirely (Acidic Cleavage) or modify the catalyst environment to disfavor coordination (Protonation/Pearlman's Catalyst).

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal deprotection strategy based on the substrate's functional group profile.

DeprotectionStrategy Start START: Thiazolopyridine-OBn / -NBn CheckReducible Contains reducible groups? (Nitro, Alkene, Alkyne, Halogen) Start->CheckReducible AcidRoute MUST use Acidic Cleavage CheckReducible->AcidRoute YES HydroRoute Catalytic Hydrogenolysis Possible CheckReducible->HydroRoute NO CheckLewis Sensitive to Strong Lewis Acids? AcidRoute->CheckLewis MethodA Method A: BBr3 (DCM, -78°C) (Best for Ethers) CheckLewis->MethodA NO (Standard) MethodB Method B: TFA / H2SO4 (Best for robust substrates) CheckLewis->MethodB YES (Avoid Lewis Acids) MethodC Method C: Pd(OH)2 + AcOH (Pearlman's Catalyst) HydroRoute->MethodC Use Modified Protocol

Figure 1: Strategic decision matrix for selecting the debenzylation method.

Detailed Experimental Protocols

Method A: Lewis Acid-Mediated Cleavage (BBr₃)

Best For: Simple benzyl ethers where hydrogenation is impossible. Mechanism: Boron coordinates to the ether oxygen, weakening the C-O bond. Bromide acts as a nucleophile to cleave the benzyl group as benzyl bromide.

ParameterSpecification
Reagent Boron Tribromide (BBr₃), 1.0 M in DCM
Stoichiometry 3.0 - 5.0 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78°C (addition)

0°C (reaction)
Time 1 - 4 Hours

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C under an Argon atmosphere.

  • Dissolution: Dissolve the thiazolopyridine substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add BBr₃ (1.0 M in DCM, 4.0 eq) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at -78°C for 30 minutes, then slowly warm to 0°C. Monitor by TLC/LCMS.

    • Note: The intermediate borate complex may precipitate.

  • Quench: Cool back to -78°C. Quench dropwise with Methanol (excess).

    • Critical Step: This breaks the B-O bonds.

  • Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (repeat 3x) to remove volatile trimethyl borate. Neutralize with sat. NaHCO₃ if necessary.

Method B: Brønsted Acid Solvolysis (TFA/H₂SO₄)

Best For: Substrates sensitive to Lewis acids but stable in strong protonic acids. Mechanism: Protonation of the ether oxygen followed by


-like cleavage. The benzyl carbocation is trapped by the solvent or scavenger.
ParameterSpecification
Reagent Trifluoroacetic Acid (TFA) + H₂SO₄ (cat.)
Additive Thioanisole (Scavenger)
Temperature 60°C - Reflux

Protocol:

  • Dissolution: Dissolve substrate in neat TFA (approx. 5-10 mL per mmol).

  • Additives: Add Thioanisole (2.0 eq) to scavenge the benzyl cation (preventing re-alkylation of the thiazole ring).

    • Optional: Add 5 drops of conc. H₂SO₄ to accelerate the reaction.

  • Heating: Heat to 65°C for 4-12 hours.

  • Workup: Evaporate TFA in vacuo. Neutralize the residue with sat. NaHCO₃ and extract with EtOAc.

Method C: The "Expert" Hydrogenolysis (Pd(OH)₂ + AcOH)

Best For: Large scale, clean reactions where no other reducible groups exist. The Trick: Using Pearlman's Catalyst (Pd(OH)₂/C) instead of Pd/C, combined with Acetic Acid .

  • Why it works: The Pd(OH)₂ is more electron-rich and robust. The Acetic Acid protonates the thiazole/pyridine nitrogens, preventing their lone pairs from poisoning the catalyst surface.

ParameterSpecification
Catalyst 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst)
Loading 20-50 wt% (High loading required due to sulfur)
Solvent Ethanol / Acetic Acid (10:1 ratio)
Pressure 40 - 60 psi H₂

Protocol:

  • Solution: Dissolve substrate in Ethanol (0.05 M).

  • Acidification: Add Glacial Acetic Acid (10% v/v). Do not skip this.

  • Catalyst: Add 20 wt% Pd(OH)₂/C carefully under Argon flow.

  • Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi.

  • Agitation: Stir vigorously at 40-50°C for 12-24 hours.

  • Filtration: Filter through a Celite pad while warm (product may have low solubility in cold EtOH). Wash pad with MeOH.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Method C) Catalyst PoisoningSwitch to Method A (BBr₃). If sticking with H₂, add 1.0 eq HCl to fully protonate the heterocycle.
Incomplete Cleavage (Method A) Boron Complex StabilityEnsure the MeOH quench and evaporation cycles are thorough. Some B-N complexes are stable; a wash with 1M HCl may be needed.
Ring Bromination (Method A) Over-reactionThe thiazole ring is electron-rich. Ensure temperature stays at 0°C or below. Reduce BBr₃ equivalents.
Product Trapped in Aqueous Amphoteric NatureThiazolopyridines with free OH/NH are often amphoteric. Adjust pH to the isoelectric point (usually pH 6-7) for extraction.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for benzyl ether cleavage conditions).

  • Doyagüez, E. G. (2005).[2] "Boron Tribromide."[2][3][4] Synlett. Link (Detailed BBr3 mechanism and utility).

  • Han, S., et al. (2012). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." Tetrahedron. Link (Key reference for the Acetic Acid/Pd(OH)2 protocol on pyridine-containing scaffolds).

  • Kiso, Y., et al. (1980).[5] "Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism."[5] Chemical & Pharmaceutical Bulletin. Link (Foundation for TFA/Thioanisole scavenger system).

  • BenchChem Technical Support. "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." Link (General strategies for sulfur poisoning).

Sources

Scale-up synthesis procedures for thiazolo[5,4-b]pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategies for Thiazolo[5,4-b]pyridin-2-amine Scaffolds

Executive Summary

Thiazolo[5,4-b]pyridin-2-amine derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., JAK, PI3K) and GPCR modulators. While laboratory-scale synthesis (mg to g) is well-documented, scaling this chemistry to kilogram quantities presents distinct process safety and engineering challenges.

This Application Note details a robust, scalable protocol for the synthesis of thiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine. Unlike academic preparations, this guide prioritizes thermal hazard management , impurity rejection via crystallization , and cyanide safety protocols , ensuring a process ready for Kilo-Lab or Pilot Plant implementation.

Strategic Route Selection

For scale-up, the Hantzsch-type cyclization using potassium thiocyanate (KSCN) in acidic media is selected over oxidative cyclization of thioureas (using


 or metal catalysts).
  • Route A (Selected): 3-amino-2-chloropyridine + KSCN + HCl.

    • Pros: Inexpensive reagents, high atom economy, avoidance of heavy metals, one-pot procedure.

    • Cons: Generation of HCN gas (requires scrubbing), exothermic cyclization.

  • Route B (Rejected): Aminopyridine

    
     Thiourea 
    
    
    
    Oxidative Cyclization (
    
    
    ).
    • Reason for Rejection: Multi-step process increases cycle time; handling elemental bromine at scale poses severe corrosion and safety risks; metal-catalyzed routes require expensive scavenger resins.

Mechanism & Process Logic

The reaction proceeds via the nucleophilic attack of the pyridine amine (N3) on the protonated thiocyanate species, forming a thiourea intermediate in situ. This is followed by an intramolecular


 displacement of the C2-chlorine by the sulfur atom.

Critical Quality Attribute (CQA): Regioselectivity is inherent to the starting material. Using 3-amino-2-chloropyridine locks the fusion to the [5,4-b] isomer.

ReactionMechanism Start 3-amino-2-chloropyridine (SM) Inter Thiourea Intermediate (Transient) Start->Inter + KSCN, 80°C Reagent KSCN / HCl (Protonated Thiocyanate) Reagent->Inter TS Transition State (S-attack at C2) Inter->TS - HCl Prod Thiazolo[5,4-b]pyridin-2-amine (Product) TS->Prod Cyclization (- Cl-)

Figure 1: Reaction pathway for the synthesis of thiazolo[5,4-b]pyridin-2-amine. The S_NAr cyclization is the rate-determining step.

Process Safety Assessment (HCN Hazard)

WARNING: This protocol utilizes KSCN in the presence of strong acid (HCl). This combination generates Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

Engineering Controls:

  • Closed System: Reactor must be sealed with a vent line connected to a caustic scrubber (20% NaOH + NaOCl).

  • Headspace Purge: Continuous

    
     sweep to move evolved gases to the scrubber.
    
  • Monitoring: Calibrated HCN sensors (Dräger or similar) must be active at the reactor face and in the walk-in hood.

Scale-Up Protocol (1.0 kg Basis)

Materials Bill
ReagentCASEq.Mass/VolRole
3-Amino-2-chloropyridine6298-19-71.01.00 kgLimiting Reagent
Potassium Thiocyanate (KSCN)333-20-01.51.13 kgCyclizing Agent
Hydrochloric Acid (37%)7647-01-05.0~3.2 LSolvent/Catalyst
Ethanol (Industrial Grade)64-17-5-10.0 LCo-solvent
Water (DI)7732-18-5-20.0 LWorkup/Quench
Sodium Hydroxide (50% w/w)1310-73-2-As req.Neutralization
Step-by-Step Methodology

Step 1: Reactor Charging & Dissolution

  • Ensure the 20L Glass-Lined Reactor (GLR) is clean, dry, and inerted with Nitrogen.

  • Charge Ethanol (8 L) and 3-Amino-2-chloropyridine (1.0 kg) .

  • Stir at 150 RPM until fully dissolved (approx. 15 min at 25°C).

  • Process Note: Ethanol is used to solubilize the organic starting material, which has poor solubility in aqueous acid alone.

Step 2: Acid Addition & Salt Formation

  • Cool the jacket to 10°C.

  • Slowly charge Conc. HCl (3.2 L) via addition funnel over 45 minutes.

    • Exotherm Alert: Maintain internal temperature (

      
      ) < 35°C.
      
  • The hydrochloride salt of the pyridine may precipitate; this is acceptable.

Step 3: Reagent Addition & Reaction

  • Add KSCN (1.13 kg) as a solid in 5 portions over 30 minutes.

    • Safety: Ensure scrubber is active. HCN evolution begins immediately upon addition.

  • Heat the reaction mixture to Reflux (approx. 85-90°C) over 1 hour.

  • Hold at reflux for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC every 2 hours after the 10th hour. Target: < 2.0% Starting Material (SM).

Step 4: Quench & Controlled Crystallization

  • Cool reaction mass to 20°C.

  • Dilute with Water (10 L) .

  • Critical Step: Slowly adjust pH to 8.0–9.0 using 50% NaOH (or 28%

    
    ).
    
    • Rate: Add base over 2 hours. Rapid basification traps impurities in the crystal lattice.

    • Observation: Product precipitates as a pale yellow/white solid.

  • Cool slurry to 0–5°C and age for 2 hours to maximize yield.

Step 5: Isolation & Drying

  • Filter the slurry using a centrifuge or Nutsche filter.

  • Wash cake with Water (2 x 2 L) to remove salts (KCl/NaCl).

  • Wash cake with Cold Ethanol (1 L) to displace water and remove unreacted organic impurities.

  • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% (approx. 1.0 – 1.1 kg). Purity: >98% (HPLC area).

Impurity Management & Troubleshooting

Impurity TypeOriginRemoval Strategy
Unreacted SM Incomplete conversion due to loss of HCl or KSCN degradation.Reslurry in hot Ethanol/Water (1:9). The SM is more soluble in ethanol than the product.
Hydrolysis Product Hydrolysis of the chloro-pyridine (rare in acid) or product degradation.Wash with dilute NaOH during filtration (phenolic impurities dissolve).
Regioisomer [4,5-c] isomer (Very unlikely with this SM).Monitor via 1H-NMR. If present, requires recrystallization from DMF/Water.

Process Workflow Diagram

ProcessFlow Input Start: 3-amino-2-chloropyridine + Ethanol AcidAdd Acidification (+ HCl, T < 35°C) Input->AcidAdd KSCNAdd Reagent Addition (+ KSCN, Scrubber ON) AcidAdd->KSCNAdd Reaction Cyclization (Reflux 12-16h) KSCNAdd->Reaction HCN Evolution Quench Quench & pH Adjustment (pH 8-9, Controlled precip) Reaction->Quench IPC: <2% SM Filter Filtration & Wash (Water/Cold EtOH) Quench->Filter Dry Drying (50°C, Vacuum) Filter->Dry Final Final Product Thiazolo[5,4-b]pyridin-2-amine Dry->Final

Figure 2: Operational workflow for the kilogram-scale synthesis batch.

References

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. Source:[1][2][3][4] National Institutes of Health (PMC). URL:[Link] Relevance: Validates the 3-amino-2-chloropyridine + isothiocyanate route and discusses solvent effects.

  • Synthesis and Characterization of Thiazolo Pyridin-2-Amine. Source: International Research Journal of Pure and Applied Chemistry. URL:[Link] Relevance: Provides baseline stoichiometry for the ammonium thiocyanate/aminopyridine reaction.

  • Process Safety in the Pharmaceutical Industry: Reaction Classes. Source: American Chemical Society (ACS) - Organic Process Research & Development. URL:[Link] Relevance: General grounding for thermal hazard management in heterocyclic synthesis (General Reference).

Sources

Using 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine as a fragment in ligand-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine in Ligand-Based Drug Design

Executive Summary: The Adenine Mimic with a Hydrophobic Vector

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine represents a "privileged scaffold" in modern medicinal chemistry. Structurally, the thiazolo[5,4-b]pyridine core acts as a bioisostere of purine (adenine), making it an exceptional starting point for targeting ATP-binding sites in kinases and adenosine receptors (GPCRs).

Unlike a bare scaffold, the inclusion of the 5-benzyloxy group provides a critical hydrophobic vector. In kinase drug design, while the 2-amine anchors the molecule to the hinge region via hydrogen bonding, the benzyloxy moiety extends into the hydrophobic "back pocket" (often Gatekeeper residues), significantly enhancing ligand efficiency (LE) and selectivity compared to the parent heterocycle.

This guide details the synthetic pathways, physicochemical profiling, and specific fragment screening protocols required to utilize this molecule effectively in Ligand-Based Drug Design (LBDD).

Cheminformatics & Fragment Profile

Before experimental application, the molecule must be assessed against Fragment-Based Drug Discovery (FBDD) metrics (Rule of 3).

PropertyValue (Approx)Relevance to LBDD
Molecular Weight 257.31 DaIdeal. <300 Da allows room for "growing" the fragment.
cLogP ~2.8 - 3.1High. The benzyl group pushes lipophilicity. Requires careful solubility controls in assays.
H-Bond Donors 1 (Exocyclic -NH2)Critical for Hinge Binding (e.g., Val/Leu backbone).
H-Bond Acceptors 3 (N-thiazole, N-pyridine, O-ether)Vectors for water bridges or side-chain interactions.
TPSA ~65 ŲGood membrane permeability prediction.
Rotatable Bonds 3Low entropic penalty upon binding.

Synthetic Protocol: The "Nitro-Reduction" Route

The most robust synthesis utilizes a nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor, followed by reduction and oxidative cyclization.

Reagents & Materials
  • Starting Material: 2,6-Dichloro-3-nitropyridine

  • Reagents: Benzyl alcohol, Sodium hydride (NaH), Iron powder (Fe), Ammonium chloride (NH4Cl), Potassium thiocyanate (KSCN), Bromine (Br2).

  • Solvents: THF, Ethanol, Acetic Acid.

Step-by-Step Methodology
  • SNAr Substitution (Introduction of Benzyloxy):

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add Benzyl alcohol (1.0 eq) dropwise; stir for 30 min to form sodium benzyloxide.

    • Add 2,6-Dichloro-3-nitropyridine (1.0 eq). The reaction is regioselective for the 6-position (less sterically hindered than the 2-position adjacent to nitro).

    • Outcome:2-Chloro-6-(benzyloxy)-3-nitropyridine .

  • Nitro Reduction:

    • Dissolve the intermediate in Ethanol/Water (4:1).

    • Add Fe powder (5 eq) and NH4Cl (5 eq). Reflux for 2 hours.

    • Filter through Celite to remove iron sludge.

    • Outcome:3-Amino-2-chloro-6-(benzyloxy)pyridine .

  • Thiazole Ring Closure (The Hantzsch-Type Cyclization):

    • Dissolve the amine intermediate in Glacial Acetic Acid.

    • Add KSCN (2.0 eq) and stir at room temperature for 30 mins.

    • Add Br2 (1.0 eq) dropwise (maintaining temp < 20°C).

    • Reflux for 4 hours. The bromine oxidizes the intermediate thiourea/thiocyanate species, facilitating intramolecular displacement of the 2-chloro group by the sulfur.

    • Neutralization: Pour into ice water and neutralize with Na2CO3 to precipitate the product.

  • Purification:

    • Recrystallize from Ethanol/DMF.

    • Yield: Typically 55-65%.

Visualizing the Synthetic Workflow

SynthesisPath Start 2,6-Dichloro- 3-nitropyridine Step1 S_NAr Substitution (BnOH, NaH) Start->Step1 Inter1 2-Chloro-6-(benzyloxy)- 3-nitropyridine Step1->Inter1 Step2 Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 3-Amino-2-chloro- 6-(benzyloxy)pyridine Step2->Inter2 Step3 Oxidative Cyclization (KSCN, Br2, AcOH) Inter2->Step3 Final 5-(Benzyloxy)thiazolo [5,4-b]pyridin-2-amine Step3->Final

Figure 1: Synthetic pathway for the construction of the 5-(benzyloxy)thiazolo[5,4-b]pyridin-2-amine scaffold.

Application Note: Fragment Screening Protocol

Due to the lipophilic nature of the benzyloxy tail (cLogP > 2.5), standard fragment screening protocols must be modified to prevent false positives caused by aggregation.

A. Solubility & Aggregation Check (Mandatory Pre-Screen)

Before running Surface Plasmon Resonance (SPR) or NMR:

  • DLS Assay: Prepare the compound at 500 µM in assay buffer (PBS, 2% DMSO). Measure Dynamic Light Scattering (DLS).

    • Pass: Radius < 1 nm (monomeric).

    • Fail: Radius > 10 nm (aggregates/micelles).

  • Nephelometry: If DLS is unavailable, measure light scattering at 500 µM.

B. Surface Plasmon Resonance (SPR) Protocol

This scaffold is ideal for "Clean Screen" SPR against kinase domains.

  • Sensor Chip: CM5 or NTA (if His-tagged protein).

  • Immobilization: Low density (~2000 RU) to prevent avidity effects.

  • Running Buffer: PBS-P+ (must contain 0.05% Tween-20 to reduce non-specific binding of the hydrophobic benzyl group).

  • Injection Strategy:

    • Concentration series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Crucial Step: Include a "Solvent Correction" cycle (DMSO 1.5% to 2.5%) as the bulk refractive index will shift significantly with this lipophilic fragment.

  • Data Analysis: Look for "Square Wave" binding (fast on/fast off). Slow dissociation suggests non-specific hydrophobic sticking.

Ligand-Based Design Strategy: Growing the Fragment

Once binding is confirmed (typically KD = 10-100 µM for this fragment), use the following vectors for optimization.

Vector 1: The Hinge Binder (2-Amine)
  • Interaction: The exocyclic amine acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu, Val). The thiazole nitrogen (N3) acts as an acceptor to the backbone NH.

  • Modification: Do not modify the amine directly (e.g., alkylation) as it usually destroys hinge binding. However, forming an amide here is a common strategy to reach the "sugar pocket," though it changes the electronics of the ring.

Vector 2: The Hydrophobic Probe (5-Benzyloxy)
  • Interaction: Occupies the hydrophobic pocket (Gatekeeper region).

  • Optimization:

    • Variation: Replace the benzyl ring with heterocycles (pyridine, pyrazole) to introduce polarity if the LogP is too high.

    • Extension: Add substituents to the meta or para position of the benzyl ring to reach the solvent front or specific ribose-binding residues.

Vector 3: The Pyridine Nitrogen (N4)
  • Interaction: Often exposed to solvent or interacting with a conserved water molecule.

  • Strategy: This position is part of the core; changing it (e.g., to C) changes the scaffold to a benzothiazole, altering the pKa and solubility profile.

LBDD Workflow Diagram

LBDD_Workflow cluster_Validation Validation Phase cluster_Design Design & Grow Fragment Fragment: 5-(Benzyloxy)thiazolo [5,4-b]pyridin-2-amine QC QC: DLS/Solubility (Rule out aggregation) Fragment->QC Screen Screen: SPR/NMR (Confirm Binding) QC->Screen Pass Model Docking Model: ATP-Site Overlay Screen->Model KD < 500uM SAR SAR Expansion: Modify Benzyl Ring (Optimize LogP/Potency) Model->SAR SAR->Model Iterative Cycle Lead Lead Compound (nM Potency) SAR->Lead

Figure 2: Fragment-to-Lead workflow utilizing the thiazolopyridine scaffold.

References

  • Thiazolo[5,4-b]pyridine as a Privileged Scaffold

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][2][3]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Adenosine Receptor Antagonism

    • Title: Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2015.[2]

    • URL:[Link]

  • Synthesis of Thiazolopyridines

    • Title: Mechanism of 2-amino thiazolo[5,4-b]pyridine form
    • Source: ResearchGate / Green Chemistry Studies.[4]

    • URL:[Link]

  • Fragment-Based Drug Discovery Strategies

    • Title: Fragment-Based Drug Discovery: Advancing Tools and Technologies.[5]

    • Source: Drug Discovery Chemistry.[5][6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, a key intermediate in various drug discovery programs. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with purifying this heterocyclic amine.

Understanding the Molecule: Key Purification Challenges

5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine presents a unique set of purification challenges due to its structural features:

  • Basic Amino Group: The primary amine at the 2-position of the thiazole ring imparts basic properties to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel, often resulting in peak tailing and poor separation during column chromatography.

  • Polar Heterocyclic Core: The fused thiazolopyridine system is inherently polar, influencing its solubility in various organic solvents.

  • Non-Polar Benzyl Group: The bulky, non-polar benzyloxy group significantly impacts the overall polarity and solubility of the molecule, requiring careful selection of solvent systems for effective purification.

  • Stability of the Benzyl Ether: While generally stable, the benzyl ether linkage can be susceptible to cleavage under harsh acidic conditions or during catalytic hydrogenation, which must be considered when choosing purification methods.[1][2]

This guide will address these challenges with practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the purification of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Column Chromatography Issues

Q1: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's causing this and how can I fix it?

A1: Streaking is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[3] This leads to slow, uneven elution and broad peaks.

Causality: The lone pair of electrons on the 2-amino group readily interacts with the acidic protons of the silica gel, causing the molecule to "stick" to the stationary phase.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate).

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., dichloromethane/methanol with ammonia).[4]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized Silica: These columns have a modified surface that minimizes interactions with basic analytes.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite before loading it onto the column can sometimes improve peak shape.

Q2: I'm having trouble finding a good solvent system for my column. My compound either stays at the baseline or runs with the solvent front on the TLC plate.

A2: The dual polarity of your molecule (polar core, non-polar benzyl group) can make finding the right eluent challenging. A systematic approach to TLC analysis is key.

Troubleshooting Steps:

  • Start with a Standard System: Begin with a 1:1 mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).

  • Systematic Polarity Adjustment:

    • If Rf is too low (stuck on baseline): Gradually increase the proportion of the polar solvent (e.g., move from 1:1 hexane/ethyl acetate to 1:2, then 1:3, and so on). You can also switch to a more polar system like dichloromethane/methanol.

    • If Rf is too high (at solvent front): Increase the proportion of the non-polar solvent.

  • Target Rf: For optimal separation in flash chromatography, aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate.[5]

Workflow for Selecting a Column Chromatography Method

Caption: Decision workflow for column chromatography.

Recrystallization Issues

Q3: I'm struggling to find a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough.

A3: Finding the ideal single solvent can be difficult. A two-solvent system is often more effective.

Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

Solutions:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good candidates for single-solvent recrystallization are often alcohols like ethanol or isopropanol. Aromatic compounds can sometimes be recrystallized from toluene.

  • Two-Solvent System:

    • Choose a "good" solvent that readily dissolves your compound (e.g., dichloromethane, ethyl acetate, or acetone).

    • Choose a "poor" solvent in which your compound is sparingly soluble (e.g., hexane, heptane, or diethyl ether).

    • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. While still hot, add the "poor" solvent dropwise until you see persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]

  • Acidic Solvent for Amines: For basic compounds like yours, using a dilute organic acid like acetic acid, sometimes mixed with other solvents, can be an effective recrystallization medium.[7] However, be cautious about the stability of the benzyl group in acidic conditions. A preliminary small-scale test is recommended.

Solvent Polarity IndexPotential Recrystallization SolventsComments
High Water, Methanol, EthanolGood "poor" solvents if your compound is not very polar. Ethanol is a common choice for aromatic amines.
Medium Acetone, Ethyl Acetate, DichloromethaneOften good "good" solvents for dissolving the crude material.
Low Toluene, Hexane, HeptaneGood "poor" solvents to induce crystallization.

Caption: Solvent selection guide for recrystallization.

Acid-Base Extraction Issues

Q4: I tried an acid-base extraction to purify my compound, but I'm getting low recovery from the aqueous layer.

A4: Incomplete protonation or the formation of emulsions can lead to poor recovery.

Causality: For the amine to move into the aqueous layer, it must be fully protonated to form a water-soluble salt. The large benzyloxy group can reduce the aqueous solubility of the salt.

Solutions:

  • Ensure Complete Protonation: Use a sufficient excess of dilute acid (e.g., 1M HCl). Check the pH of the aqueous layer to ensure it is acidic (pH 1-2).

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is more efficient at transferring the protonated amine to the aqueous layer.

  • Breaking Emulsions: If an emulsion forms at the interface, it can trap your compound.

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of Celite.

  • Back-Extraction: After basifying the aqueous layer to recover your product, ensure you extract thoroughly with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to maximize recovery.

Diagram of Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Extract with 1M HCl (aq) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral & Acidic Impurities) separate_layers->organic_layer Top/Bottom depends on solvent aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer basify Add NaOH (aq) until pH > 10 aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product final_organic_layer Organic Layer with Pure Product extract_product->final_organic_layer dry_concentrate Dry (e.g., MgSO4) & Concentrate final_organic_layer->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Sources

Technical Support Center: 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice for handling and utilizing this compound in your experiments. We understand that working with novel heterocyclic compounds can present unique challenges, and this guide aims to proactively address potential issues related to solution stability and handling, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and solution properties of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Q1: What are the recommended long-term storage and handling conditions for this compound?

A1: Proper storage is critical to prevent degradation. For the solid material, we recommend the following:

  • Temperature: Store in a cool, dry place.[1][2] Refrigeration at 2-8°C is ideal for long-term storage.

  • Atmosphere: Keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen) if possible.[3] This minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.

  • Light: Protect from light.[3][4] Many complex organic molecules are photosensitive. Storing the vial in a dark location or using an amber vial is recommended.

  • Handling: When handling the solid, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[5][6]

Q2: I'm having trouble dissolving the compound in my aqueous assay buffer. What solvents do you recommend?

A2: The thiazolo[5,4-b]pyridine core imparts significant aromatic character and planarity, leading to low aqueous solubility, a common challenge with this class of compounds.[7] Direct dissolution in aqueous buffers at neutral pH is unlikely to be successful.

The standard and recommended procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent.

  • Primary Recommendation: 100% Dimethyl sulfoxide (DMSO).

  • Alternatives: N,N-Dimethylformamide (DMF) or ethanol may also be effective, but DMSO is typically the solvent of choice for initial work.

From this stock, you can perform serial dilutions into your final aqueous buffer. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.5%) and consistent across all experiments, including controls, to avoid solvent-induced artifacts. [7]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This indicates that the compound has exceeded its thermodynamic solubility in the final solvent mixture. This is a frequent issue for "brick dust" compounds. Here is a systematic approach to troubleshoot this:

  • Lower the Final Concentration: Determine the kinetic solubility limit in your specific buffer. You may need to work at a lower final concentration of the compound.

  • Adjust pH: The pyridine and amine functionalities are basic.[7] Lowering the pH of your buffer (e.g., to pH 4-5) will protonate these sites, which can dramatically increase aqueous solubility. Verify that the pH change does not affect your assay's performance.

  • Incorporate Excipients: For in vitro studies, you can sometimes include solubility-enhancing agents in the buffer, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), provided they do not interfere with the experiment.[7]

Below is a workflow to guide your troubleshooting process.

G start Precipitation Observed During Dilution check_conc Is the final compound concentration critical? start->check_conc lower_conc Action: Lower the final concentration and re-test. check_conc->lower_conc No check_ph Can the assay tolerate a lower pH? check_conc->check_ph Yes end_point Re-evaluate Experiment or Synthesize Analog lower_conc->end_point Still Precipitates adjust_ph Action: Test solubility in acidic buffers (e.g., pH 4-6). check_ph->adjust_ph Yes check_excipients Are formulation aids (e.g., surfactants) permissible? check_ph->check_excipients No adjust_ph->end_point Still Precipitates use_excipients Action: Incorporate a low % of a biocompatible surfactant. check_excipients->use_excipients Yes check_excipients->end_point No use_excipients->end_point Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Q4: How stable is 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine in solution? What are the likely degradation pathways?

A4: While specific stability data for this exact molecule is not published, we can infer potential liabilities based on its structure and the behavior of related compounds.[8][9] The primary concerns in solution are oxidative and hydrolytic degradation.

  • Oxidative Degradation: The 2-amino group on the electron-rich thiazolopyridine ring system is a potential site for oxidation, a common degradation pathway for aromatic amines.[9][10][11] This can be accelerated by exposure to air (oxygen), elevated temperatures, and light.[8]

  • Hydrolytic Degradation (pH-dependent): While the benzyloxy (benzyl ether) group is a relatively stable protecting group, it can be susceptible to cleavage under strongly acidic conditions. The thiazole ring itself could also be susceptible to hydrolysis under extreme pH conditions. Most drugs are most stable in the pH 4 to 8 range.[8]

For optimal stability in solution:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storing stock solutions in DMSO, store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • For aqueous working solutions, use them immediately after preparation. Do not store them for extended periods, even at 4°C.

Below is a diagram illustrating the potential degradation sites on the molecule.

Caption: Potential degradation sites of the molecule.
(Note: The image in the diagram is for illustrative purposes. The arrows point to the functional groups most likely susceptible to degradation: the 2-amino group to oxidation and the benzyl ether linkage to hydrolysis.)
Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps
Inconsistent IC₅₀/EC₅₀ values between assays. 1. Compound Degradation: The compound may be degrading in the aqueous assay buffer during the incubation period. 2. Precipitation: The compound may be precipitating at higher concentrations, leading to an artificially low apparent potency.1. Assess Stability: Use the HPLC protocol below (Protocol 2) to check the compound's stability in your assay buffer over the experiment's duration. 2. Confirm Solubility: Visually inspect the highest concentration wells for precipitation. Perform a kinetic solubility assay to determine the solubility limit in your final assay medium. 3. Minimize Incubation Time: If degradation is confirmed, reduce the pre-incubation or incubation times if the assay design allows.
High background signal or assay interference. 1. Solvent Effects: The concentration of your organic co-solvent (e.g., DMSO) may be too high. 2. Degradation Products: A degradant of the parent compound might be interfering with the assay readout.1. Run a Solvent Control: Ensure you have a vehicle control with the exact same final concentration of the solvent used in your compound wells. 2. Lower Solvent Concentration: Redesign dilutions to ensure the final solvent concentration is below the tolerance limit of your assay (typically <0.5%). 3. Characterize Purity: Confirm the purity of your stock solution via HPLC to ensure you are not starting with already degraded material.
Loss of compound potency in frozen DMSO stock over time. 1. Water Contamination: Repeated use of a stock vial can introduce atmospheric moisture into the DMSO, which can freeze and facilitate hydrolysis upon thawing. 2. Freeze-Thaw Cycles: Repeated cycling between frozen and liquid states can accelerate degradation for some compounds.1. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for stock preparation. 2. Aliquot Stocks: Prepare small, single-use aliquots from the main stock solution. This prevents contamination of the entire batch and minimizes freeze-thaw cycles for the bulk of your material.
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Pre-Weigh Vial: Tare a clean, dry, amber glass vial with a screw cap on an analytical balance.

  • Add Compound: Carefully add the solid 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine to the vial and record the exact mass.

  • Calculate Solvent Volume: Using the compound's molecular weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial (to no more than 37°C) or use a sonicating water bath for a few minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Store the stock solution as described in the FAQ section (Q4), preferably in single-use aliquots at -20°C or below.

Protocol 2: General Method for Assessing Solution Stability by HPLC

This protocol provides a framework for testing the stability of the compound in a specific buffer.

  • Prepare Test Solution: Dilute your DMSO stock of the compound into the aqueous buffer of interest (e.g., your assay buffer) to a typical final concentration used in your experiments. Prepare enough volume for multiple time points.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution onto a suitable HPLC system (e.g., a C18 reverse-phase column).

    • Run a gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid).

    • Record the chromatogram using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λ-max).

    • Integrate the peak area of the parent compound. This is your 100% reference.

  • Incubate Solution: Keep the remaining test solution under the exact conditions of your experiment (e.g., at 37°C in an incubator).

  • Time-Point Analysis: At subsequent time points (e.g., T=1h, 4h, 24h), inject another aliquot of the incubated solution onto the HPLC using the identical method.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation.

    • Examine the chromatograms for the appearance of new peaks, which correspond to degradation products.

    • Calculate the percent remaining: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

References
  • Safety Data Sheet. (URL not specified, but refers to general chemical handling guidelines)
  • Szczeciński, P., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules. [Link]

  • Chaban, T., et al. (2021). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Scientia Pharmaceutica. [Link]

  • Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. PubChem. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. [Link]

  • Sonawane, M., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. [Link]

  • Jensen, J. L., & Jochimsen, W. G. (1987). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • Plaza, D. C. S., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. [Link]

Sources

Minimizing side reactions during thiazolo[5,4-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TZP-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions & Optimizing Yields

Executive Summary: The "Finicky" Fusion

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core for kinase inhibitors (e.g., c-Kit, PI3K) and adenosine receptor antagonists. However, its fused nature creates a "push-pull" electronic system that makes it prone to catastrophic side reactions—specifically thiazole ring scission under basic conditions and catalyst poisoning during cross-couplings.

This guide treats your synthetic challenges as "bugs" in the workflow, providing root cause analysis and patch protocols to restore reaction integrity.

Module 1: The C2-Lithiation Minefield

Issue: "I treated my scaffold with n-BuLi to functionalize the C2 position, but I recovered a complex mixture of ring-opened nitriles and thiols."

Root Cause Analysis

The C2 proton of the thiazole ring is acidic (


 ~29), making it a target for deprotonation. However, the C2=N3 bond is highly electrophilic. Strong nucleophilic bases like n-Butyllithium (n-BuLi)  often act as nucleophiles rather than bases, attacking C2 and triggering a retro-cyclization (ring scission) that destroys the thiazole core.
The Protocol Patch: Non-Nucleophilic Bases & Transmetalation

To fix this, you must decouple basicity from nucleophilicity.

Recommended Workflow:

  • Switch Base: Replace n-BuLi with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or Knochel’s Turbo-Grignard (iPrMgCl·LiCl) . These are sterically bulky and lack the nucleophilicity to attack the C=N bond.

  • Temperature Control: Maintain -78 °C strictly. The lithiated species is thermally unstable above -50 °C.

  • Immediate Trapping: Do not age the anion. Quench with the electrophile immediately or transmetalate (e.g., ZnCl2) to a more stable species.

Visualization: Lithiation Decision Tree

LithiationPathways Start Start: Unsubstituted Thiazolo[5,4-b]pyridine BaseChoice Select Base Start->BaseChoice NBuLi n-BuLi (Strong Nucleophile) BaseChoice->NBuLi LiTMP LiTMP or LDA (Bulky, Non-Nucleophilic) BaseChoice->LiTMP Attack Nucleophilic Attack at C2 NBuLi->Attack Kinetic Path Deprotonation Clean Deprotonation of C2-H LiTMP->Deprotonation Scission CRITICAL FAILURE: Ring Scission (Formation of isonitriles/thiolates) Attack->Scission Anion Stable Lithiated Species (-78°C) Deprotonation->Anion Product SUCCESS: C2-Functionalized Product Anion->Product Electrophile Quench

Caption: Workflow distinguishing between destructive nucleophilic attack (Red) and successful deprotonation (Green) at the C2 position.

Module 2: Regioselectivity (C7 Targeting)

Issue: "I am trying to install an amine at C7, but the reaction is sluggish or yields regioisomers."

Root Cause Analysis

In the thiazolo[5,4-b]pyridine system:

  • N4 (Pyridine Nitrogen): Activates positions C5 (ortho) and C7 (para) .

  • C7 Position: This is the most electrophilic site due to the combined electron-withdrawing effects of the pyridine nitrogen and the fused thiazole ring.

  • Side Reaction: Competitive N-alkylation (if the amine nucleophile is not hindered) or hydrolysis of the leaving group (if water is present).

The Protocol Patch: The "Fluoride Effect"

Chlorides are often too sluggish for this deactivated system.

Optimization Steps:

  • Leaving Group: Use -F (Fluorine) or -SO2Me (Sulfone) at C7. Fluoride is a superior leaving group for

    
     due to the high electronegativity stabilizing the Meisenheimer intermediate.
    
  • Solvent: Use polar aprotic solvents (DMSO, NMP) to strip the cation from the nucleophile, increasing reactivity.

  • Acid Catalysis: For weak nucleophiles (e.g., anilines), add 1.0 eq of TFA or p-TsOH . This protonates N4, significantly increasing the electrophilicity of C7.

Comparative Data: Leaving Group Efficiency at C7

Leaving Group (C7)Reaction Time (80°C)YieldPrimary Side Reaction
-Cl (Chloro) 12-24 Hours45-60%N-alkylation, Hydrolysis
-F (Fluoro) 1-4 Hours85-95%Minimal
-SO2Me (Sulfone) < 1 Hour90-98%Displacement by solvent (rare)

Module 3: Cross-Coupling (Pd-Catalysis) Troubleshooting

Issue: "My Suzuki coupling stalls at 20% conversion, or I see rapid protodeboronation of my boronic acid."

Root Cause Analysis
  • Catalyst Poisoning: The thiazole sulfur and pyridine nitrogen can chelate Pd(0), shutting down the catalytic cycle.

  • Protodeboronation: 2-Heteroaryl boronic acids (like thiazolopyridin-2-yl boronic acid) are notoriously unstable and prone to hydrolytic deboronation.

The Protocol Patch: Ligand Shielding & MIDA Boronates

System Recommendations:

  • Pre-catalysts: Stop using Pd(PPh3)4. Switch to Pd(dppf)Cl2·DCM or Pd-XPhos G3 . The bulky biaryl ligands (XPhos, RuPhos) prevent the heterocycle from coordinating to the metal center.

  • Boron Source: If coupling at the thiazole C2, do not use boronic acids. Use MIDA boronates or Potassium Trifluoroborates (

    
    ) . These slow-release reagents prevent the accumulation of unstable boronic acid species.
    
Visualization: Catalyst Interaction

PdCoupling Pd Pd(0) Active Species Poison DEAD END: Pd-N/S Chelation (Catalyst Death) Pd->Poison No Bulky Ligand Cycle Successful Oxidative Addition Pd->Cycle Steric Shielding Substrate Thiazolo[5,4-b] pyridine Substrate->Pd Coordination Ligand Bulky Ligand (XPhos/RuPhos) Ligand->Pd Protects Metal

Caption: Bulky ligands (Green path) prevent the N/S-heterocycle from sequestering the Palladium catalyst (Red path).

FAQs: Rapid Troubleshooting

Q: My product turns into a black tar during workup. Why? A: Thiazolo[5,4-b]pyridines are electron-deficient. If you use strong mineral acids (HCl) during workup, you may trigger ring opening or polymerization. Fix: Quench reactions with saturated


 or phosphate buffer (pH 7) and avoid strong acidic washes.

Q: Can I alkylate the N3 position selectively? A: Direct alkylation is difficult to control between N3 (thiazole) and N4 (pyridine). Fix: Synthesize the N-alkylated core de novo by using an N-alkylated thioamide precursor during the ring-closure step, rather than alkylating the fused system later.

References

  • General Synthesis & Reactivity

    • Synthesis of thiazolo[5,4-b]pyridines and thiazolo[4,5-c]pyridines via TEMPO-catalyzed electrochemical C−H thiolation. (2020). ResearchGate.[1][2][3]

  • Lithiation & Metalation

    • Azine N-oxides undergo highly regioselective metalation with TMPZnCl[4]·LiCl. (Knochel Group Methodology). ResearchGate.[1][2][3]

  • Cross-Coupling Optimization

    • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.[5] (Thieme Science of Synthesis).[5][6]

  • Nucleophilic Substitution (

    
    ) Principles: 
    
    • Nucleophilic Aromatic Substitution on Pyridines.[7][8][9] (Master Organic Chemistry).

Sources

Technical Support Guide: Thiazolopyridine Amine Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the recrystallization of thiazolopyridine amines. As Senior Application Scientists, we combine fundamental principles with field-proven experience to address the unique challenges posed by this important class of heterocyclic compounds.

The thiazolopyridine scaffold is a key motif in many pharmaceutical agents, and its purification is a critical step in drug development.[1][2] The presence of both a basic pyridine ring and an amine functionality introduces specific challenges and opportunities in developing a robust recrystallization protocol. This guide is structured to walk you through solvent selection, troubleshooting common issues, and leveraging the unique chemical properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallization must satisfy several criteria. The most critical is that your thiazolopyridine amine should be highly soluble in the solvent at elevated temperatures but poorly soluble at room or lower temperatures.[3][4][5][6] This temperature-dependent solubility differential is the fundamental principle driving the purification process.[6][7]

Other essential characteristics include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3][4]

  • Chemical Inertness: The solvent must not react with your compound.[8][9] Given the basicity of thiazolopyridine amines, acidic solvents should be used with caution, as they may form salts, although this can sometimes be used advantageously.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[11][12]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Q2: How does the "like dissolves like" principle apply to thiazolopyridine amines?

The principle of "like dissolves like" is a foundational concept in solvent selection.[5][12][13] Thiazolopyridine amines are generally polar molecules due to the presence of nitrogen and sulfur heteroatoms and the amine group, which can participate in hydrogen bonding.[14][15] Therefore, you should begin your solvent screening with polar solvents.[11]

  • Polar Protic Solvents: (e.g., water, ethanol, methanol, isopropanol) can hydrogen bond with the amine and pyridine nitrogen, often leading to good solubility.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, acetonitrile) can also be effective.

  • Non-polar Solvents: (e.g., hexane, toluene) are less likely to dissolve these polar compounds on their own but are often excellent as anti-solvents in a mixed-solvent system.[11]

Q3: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[16][17] This is a common problem, especially when the compound's melting point is lower than the boiling point of the solvent or when high levels of impurities are present, causing a melting point depression.[16] An oil is undesirable because it can trap impurities that get incorporated into the solid when it finally freezes.[17]

Primary Causes & Solutions:

  • High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution too quickly.

    • Solution: Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent (1-5% more), and allow it to cool more slowly.[16][18]

  • Cooling Too Rapidly: Fast cooling doesn't give molecules sufficient time to orient into a crystal lattice.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath. Controlled, slow cooling is crucial.[19]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the solute's melting point.

    • Solution: Select a lower-boiling point solvent or use a mixed-solvent system where crystallization can be induced at a lower temperature.

  • Impurities: Significant impurities can lower the melting point of the mixture.

    • Solution: If the oil is persistent, consider a preliminary purification step (e.g., passing a solution through a short plug of silica) or try adding activated charcoal to the hot solution to adsorb certain impurities before hot filtration.[4][18]

Q4: I'm getting a very low yield. What are the most common reasons?

A low yield is most frequently caused by using too much solvent during the initial dissolution step.[16][18] Even in the cold, some of your compound will remain dissolved in the mother liquor. Minimizing the amount of hot solvent used is key to maximizing recovery.

Troubleshooting Low Yield:

  • Use the Minimum Solvent: Add the hot solvent in small portions to your solid, waiting for the solution to return to a boil between additions, until the solid just dissolves.[4]

  • Check the Mother Liquor: If you have already filtered your crystals, you can often recover more product by partially evaporating the solvent from the mother liquor and cooling for a second crop of crystals.[16] Be aware that this second crop may be less pure than the first.

  • Ensure Complete Crystallization: Cool the solution in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation before filtration.[20]

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

This is a common issue arising from a supersaturated solution, where the crystallization process lacks a point of initiation (nucleation).[16]

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[16][21]

  • Seeding: Add a tiny "seed crystal" of the pure compound to the solution.[16] This provides a template for other molecules to deposit onto, initiating crystallization. Seeding is a powerful technique to control crystallization and prevent oiling out.[19][22]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.[18]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a few drops of a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. This can often trigger precipitation.

Visual Workflow and Troubleshooting Guides

A systematic approach is crucial for efficient methods development. The following diagrams outline logical workflows for solvent selection and troubleshooting.

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Thiazolopyridine Amine screen_single Step 1: Small-Scale Single Solvent Screening (Polar Protic & Aprotic Solvents) start->screen_single decision1 Ideal Solvent Found? (Soluble Hot, Insoluble Cold) screen_single->decision1 perform_single Perform Single-Solvent Recrystallization decision1->perform_single Yes screen_mixed Step 2: Screen Mixed-Solvent Systems (e.g., Ethanol/Water, Acetone/Hexane) decision1->screen_mixed No end_success Pure Crystals Obtained perform_single->end_success decision2 Good Solvent Pair Found? screen_mixed->decision2 perform_mixed Perform Mixed-Solvent Recrystallization decision2->perform_mixed Yes consider_ph Step 3: Consider pH Modulation (Utilize Amine Basicity) decision2->consider_ph No perform_mixed->end_success perform_ph Perform pH-Modulated Recrystallization consider_ph->perform_ph end_fail Purify by Other Means (e.g., Chromatography) consider_ph->end_fail perform_ph->end_success

Caption: A decision tree for systematic solvent selection.

Diagram 2: Common Recrystallization Problems

Troubleshooting start Problem Encountered During Cooling oil Compound 'Oils Out' start->oil no_xtal No Crystals Form start->no_xtal low_yield Poor Yield start->low_yield sol_oil1 1. Re-heat & Add More Solvent (1-5%) oil->sol_oil1 Solution sol_no_xtal1 1. Scratch Inner Surface of Flask no_xtal->sol_no_xtal1 Solution sol_low_yield1 1. Minimize Hot Solvent in Next Attempt low_yield->sol_low_yield1 Solution sol_oil2 2. Ensure Slow Cooling sol_oil1->sol_oil2 sol_oil3 3. Try Seeding the Solution sol_oil2->sol_oil3 sol_oil4 4. Change Solvent System sol_oil3->sol_oil4 sol_no_xtal2 2. Add a Seed Crystal sol_no_xtal1->sol_no_xtal2 sol_no_xtal3 3. Reduce Solvent Volume (Boil Off) sol_no_xtal2->sol_no_xtal3 sol_low_yield2 2. Ensure Complete Cooling (Ice Bath) sol_low_yield1->sol_low_yield2 sol_low_yield3 3. Concentrate Mother Liquor for 2nd Crop sol_low_yield2->sol_low_yield3

Caption: A troubleshooting guide for common issues.

Data Presentation: Common Recrystallization Solvents

The choice of solvent is the most critical step in the process.[5] This table provides a starting point for your screening, listing common solvents in order of decreasing polarity.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes & Safety Considerations
Water10078.5Excellent for polar, salt-like compounds. High boiling point can be slow to remove.[11]
Methanol6533.0Good general-purpose polar solvent. Toxic (avoid inhalation/ingestion).[11][12]
Ethanol7824.6Excellent, less toxic alternative to methanol. Good for mixed systems with water.[11][12]
Acetone5621.0Strong solvent, very volatile. Can dissolve many compounds even when cold.[11][12]
Isopropanol (IPA)8219.9Good general-purpose solvent.
Acetonitrile8237.5Useful for moderately polar compounds; can be effective for compounds prone to oiling out.[23]
Ethyl Acetate776.0Medium polarity, good for a wide range of compounds. Often used with hexane.[11]
Dichloromethane (DCM)409.1Volatile, dissolves many organics. Use in a fume hood.[11]
Toluene1112.4Good for less polar compounds. High boiling point requires care.
Hexane(s)~691.9Non-polar. Primarily used as an anti-solvent for polar compounds.[11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid testing of multiple solvents using a small amount of crude material.

  • Preparation: Place ~20-30 mg of your crude thiazolopyridine amine into several small test tubes.

  • Room Temperature Test: To each tube, add a single solvent dropwise (e.g., start with 0.5 mL) and vortex.[9] Observe if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[6]

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point.[3][9]

  • Dissolution: Continue adding the hot solvent dropwise while heating until the solid just dissolves. Record the approximate volume.

  • Cooling & Observation: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and gives a large return of crystalline solid upon cooling.[6]

Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Addition)

This technique is used when no single solvent has the ideal solubility profile.[11] It requires two miscible solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[24]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.[20]

  • Anti-Solvent Addition: Bring the solution back to a boil. Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[12]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent mixture.[25]

Protocol 3: pH-Modulated Recrystallization

This advanced technique leverages the basicity of the amine and pyridine functionalities. It is particularly useful for removing non-basic impurities.

  • Acidic Dissolution: Dissolve the crude thiazolopyridine amine in a dilute aqueous acidic solution (e.g., 1M HCl or 5% acetic acid) at room temperature. The protonated amine salt is typically much more soluble in water than the free base.[10]

  • Impurity Removal: If any non-basic impurities are present, they will remain insoluble. Filter the acidic solution to remove them.

  • Induce Crystallization: Slowly add a dilute aqueous base (e.g., 1M NaOH or NH4OH) dropwise to the clear acidic solution with stirring.

  • Precipitation: As the pH increases, the protonated amine will be neutralized to the free base, which is less water-soluble, causing it to precipitate or crystallize out of solution. Monitor the pH. The optimal pH for precipitation is typically 1-2 units above the pKa of the most basic nitrogen.

  • Isolation & Washing: Once precipitation is complete, collect the solid by vacuum filtration. Wash the crystals thoroughly with deionized water to remove any residual salts, and then with a small amount of a volatile organic solvent (like cold ethanol or ether) to help dry the solid.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Patel, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Recrystallization. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link]

  • MDPI. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • MDPI. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Clark, J. (2020). Amines and Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Applied and Environmental Microbiology. (1991). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • SciSpace. (1997). Current issues in recrystallization: a review. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (1997). Current issues in recrystallization: A review. Retrieved from [Link]

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Introduction: The Challenge of Purity in Thiazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is dedicated to troubleshooting low purity issues encountered during the synthesis of thiazolo[5,4-b]pyridin-2-amine, a crucial scaffold in medicinal chemistry.

The synthesis of thiazolo[5,4-b]pyridin-2-amine and its derivatives is fundamental for the development of therapeutic agents, notably as potent phosphoinositide 3-kinase (PI3K) inhibitors[1]. A prevalent and efficient synthetic route involves the condensation of a 3-amino-2-chloropyridine derivative with an isothiocyanate or a related thiourea precursor[2][3]. The reaction proceeds via an intermediate N,N'-disubstituted thiourea, which undergoes an intramolecular nucleophilic aromatic substitution to form the fused thiazole ring.

While the synthesis appears straightforward, achieving high purity can be challenging due to incomplete reactions, side product formation, and difficulties in purification. This guide provides a structured, question-and-answer approach to diagnose and resolve these common purity issues.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific problems you might encounter during your synthesis and purification workflow.

Q1: My reaction is complete by TLC, but the isolated product shows broad NMR signals and a low/wide melting point. What are the most likely impurities?

A1: This classic scenario points towards the presence of unreacted starting materials or stable intermediates co-precipitating with your product. The primary suspects are the starting 3-amino-2-chloropyridine and the N,N'-disubstituted thiourea intermediate.

Causality: The thiourea intermediate is formed in the first step of the reaction. The subsequent intramolecular cyclization requires overcoming an energy barrier (often requiring heat) to displace the chloride. If the reaction time is too short or the temperature is insufficient, this intermediate will persist and contaminate the final product. Its structural similarity to the product can lead to co-precipitation during work-up.

Diagnostic Steps:

  • TLC Analysis: Spot your crude product alongside the 3-amino-2-chloropyridine starting material on the same TLC plate. The presence of a matching spot confirms contamination. The thiourea intermediate will have a different Rf value, typically between the starting amine and the final product.

  • ¹H NMR Spectroscopy: Look for characteristic signals of the starting materials in the crude product's spectrum. More definitively, the thiourea intermediate will show distinct N-H protons and aromatic signals that do not match the final product.

Solutions:

  • Drive the Reaction to Completion: If the thiourea intermediate is detected, prolong the reaction time or increase the temperature. Microwave irradiation has been shown to be effective in improving yields and reducing reaction times[2][4].

  • Optimize Stoichiometry: Using a slight excess (1.1 equivalents) of the 3-amino-2-chloropyridine can help ensure the complete consumption of the isothiocyanate[2].

  • Aqueous Wash: In some cases, a mild acidic wash (e.g., 1M HCl) during the work-up can help remove unreacted basic starting amines, though this may convert your desired product into a salt, altering its solubility.

Compound Typical ¹H NMR Signal (DMSO-d₆) TLC Identification
Thiazolo[5,4-b]pyridin-2-amine Aromatic protons typically > 7.0 ppm; distinct amine (NH₂) signal.Single major product spot.
3-Amino-2-chloropyridine (SM) Characteristic pyridine ring protons; distinct amine (NH₂) signal at a different shift.Compare Rf with a pure standard.
Thiourea Intermediate Multiple N-H signals; complex aromatic region from both pyridine and other substituents.Will appear as a separate spot, often between the SM and product.
Table 1: Common impurities and their analytical signatures.
Q2: I'm observing multiple product spots on my TLC plate, even after prolonged reaction times. What side reactions could be occurring?

A2: The formation of multiple, often isomeric, side products is a common issue in heterocyclic synthesis, particularly when reaction conditions are not tightly controlled.

Causality & Potential Side Products:

  • Isomer Formation (Hantzsch-type synthesis): While the primary route discussed is less prone to this, related Hantzsch thiazole syntheses can yield different isomers. The reaction of an α-haloketone with an N-monosubstituted thiourea can produce both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The product ratio is highly dependent on the pH of the reaction medium; acidic conditions can favor the 2-imino isomer[5].

  • Dimerization/Polymerization: At excessively high temperatures, starting materials or the product itself can degrade or polymerize, leading to a complex mixture of insoluble materials.

  • Reactions with Solvent: In reactive solvents like primary alcohols, nucleophilic attack on the starting materials or intermediates can occur, though this is less common for this specific synthesis.

Diagnostic Workflow:

G start Multiple Spots on TLC check_ph Is reaction pH controlled? start->check_ph acidic Acidic Conditions check_ph->acidic Yes neutral Neutral Conditions check_ph->neutral No/Neutral isomer Consider Isomer Formation (e.g., 2-imino-dihydrothiazole) acidic->isomer check_temp Is temperature too high? neutral->check_temp lcms Isolate spots (prep-TLC/HPLC) and analyze by LC-MS/HRMS isomer->lcms high_temp > 160°C for extended periods check_temp->high_temp Yes optimal_temp Optimal Range check_temp->optimal_temp No degradation Probable Degradation/ Polymerization high_temp->degradation optimal_temp->lcms degradation->lcms

Caption: Workflow for diagnosing multi-spot TLC results.

Solutions:

  • pH Control: For Hantzsch-type syntheses, maintaining neutral or slightly basic conditions typically favors the desired 2-aminothiazole structure. Avoid strong acidic conditions unless the imino isomer is the target[5].

  • Temperature Optimization: Monitor the reaction by TLC to find the minimum temperature and time required for completion. This minimizes the risk of thermal degradation.

  • Inert Atmosphere: If starting materials are sensitive to oxidation, running the reaction under an inert atmosphere (N₂ or Argon) can prevent the formation of oxidative side products.

Q3: My product crashes out of solution during work-up, but it remains impure. How can I improve my purification strategy?

A3: Simple precipitation is often insufficient for achieving high purity, as impurities can become trapped in the crystal lattice of the precipitating solid. A more systematic approach involving recrystallization or chromatography is required.

Causality: Rapid precipitation, often induced by adding a non-solvent or cooling quickly, does not allow for the selective crystallization of the desired compound. Impurities present in high concentration can co-precipitate. Furthermore, many published procedures note that the product can be isolated by simple filtration and washing with solvents like ethyl acetate, but this assumes a very clean reaction[2][3]. If impurities are present, they will be carried over.

Systematic Purification Protocol:

  • Initial Isolation: Filter the crude solid and wash with a solvent in which the product has low solubility but the impurities are more soluble (e.g., cold diethyl ether or ethyl acetate).

  • Recrystallization: This is the most effective method for purifying crystalline solids.

    • Solvent Screening: Find a single solvent or a solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for thiazole derivatives include ethanol, isopropanol, acetic acid, or toluene[6]. A solvent pair like DMF/water or ethanol/water can also be effective[7].

    • Procedure:

      • Dissolve the crude solid in the minimum amount of hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization fails or if the impurities are very similar to the product, column chromatography is the next step. It is a standard method for purifying aminothiazole derivatives[8][9].

Solvent System (v/v) Polarity Typical Use Case
Hexane / Ethyl Acetate (e.g., 7:3)Low to MediumGood for separating less polar impurities.
Dichloromethane / Methanol (e.g., 98:2 to 95:5)MediumA versatile system for many aminothiazole derivatives[10].
Chloroform / Methanol (e.g., 9:1)Medium to HighEffective for more polar products and impurities[9].
Table 2: Recommended starting solvent systems for silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for preparing thiazolo[5,4-b]pyridin-2-amine?

A1: The most commonly cited and robust method is the reaction between 3-amino-2-chloropyridine (1) and an isothiocyanate (2) . This reaction proceeds through a thiourea intermediate (3) , followed by a thermally induced intramolecular cyclization to yield the final product (4) [2][3].

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 3-Amino-2-chloropyridine (1) Int Thiourea Intermediate (3) R1->Int + R2 R2 Isothiocyanate (2) R-N=C=S Prod Thiazolo[5,4-b]pyridin-2-amine Derivative (4) Int->Prod Intramolecular Cyclization (Heat, -HCl)

Caption: Reaction mechanism for thiazolo[5,4-b]pyridine synthesis.

This method is advantageous because the starting materials are often commercially available, and the reaction is typically high-yielding. The final product often precipitates from the reaction mixture, simplifying initial isolation[3].

Q2: How do reaction conditions like temperature and solvent choice impact purity?

A2: Temperature and solvent are critical parameters that must be optimized to balance reaction rate with impurity formation.

  • Temperature: Higher temperatures increase the rate of the desired cyclization but can also promote decomposition and side reactions[4]. Microwave-assisted synthesis can provide rapid, uniform heating, often leading to cleaner products and shorter reaction times compared to conventional heating[2].

Heating Method Typical Temperature Typical Time Reference
Conventional (Oil Bath)100 - 160 °C4 - 16 hours[2]
Microwave Irradiation130 - 160 °C30 min - 2 hours[2][4]
Table 3: Comparison of typical reaction conditions.
  • Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. While conventional solvents like DMF or dioxane are used, recent studies have explored "green" solvents like sabinene, which have shown to be effective and offer benefits in terms of toxicity and recyclability[2][3]. The choice of solvent can also influence the solubility of the product, affecting its isolation.

Q3: What are the essential analytical techniques to confirm the final product's identity and purity?

A3: A combination of techniques is necessary for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): The first step to assess purity and monitor reaction progress. A single spot (under different visualization methods like UV light and iodine) suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum confirm the structure, while the ¹³C NMR confirms the carbon framework[11].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition (especially with High-Resolution Mass Spectrometry, HRMS)[3].

  • Melting Point: A sharp melting point within a narrow range is a strong indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range[6].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amine group (typically 3200-3400 cm⁻¹) and the C=N and C-S vibrations of the heterocyclic core[11].

References

  • Cravotto, G., Orio, L., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. Available from: [Link]

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (2023). ResearchGate. Available from: [Link]

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. Available from: [Link]

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (2023). ResearchGate. Available from: [Link]

  • Cravotto, G., Orio, L., et al. (2023). Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Preprints.org. Available from: [Link]

  • Malkov, O. O., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Malkov, O. O., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Das, S., & Borthakur, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available from: [Link]

  • Patel, A. N., et al. (2011). Synthesis and antibacterial evaluation of some novel aminothiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available from: [Link]

  • Chaban, T., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Pharmacia. Available from: [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
  • Synthesis of 2-aminothiazole and 2-aminopyridine derivatives. (2023). ResearchGate. Available from: [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (2004). Google Patents.
  • Thiazole. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Chaban, T. I., et al. (2014). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Voprosy Khimii i Khimicheskoi Tekhnologii. Available from: [Link]

  • Raju, G. M., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Urbonaite, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. Available from: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Hasanah, I., & Zakaria, N. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2023). SlideShare. Available from: [Link]

  • Toth, G., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link] 27.[2][11]THIAZOLO[5,4-B]PYRIDIN-2-AMINE. (n.d.). Matrix Fine Chemicals. Available from: [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available from: [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Szychowski, K. A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]

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Validation & Comparative

An In-Depth Technical Guide to the 1H NMR Interpretation of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(benzyloxy)thiazolo[5,4-b]pyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry. By delving into the theoretical underpinnings of its spectral features and comparing it with structurally related analogs, this document serves as a practical resource for the unambiguous structural elucidation of this important molecule and its derivatives.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The unique electronic environment of each proton in 5-(benzyloxy)thiazolo[5,4-b]pyridin-2-amine gives rise to a distinct ¹H NMR spectrum. A detailed interpretation requires consideration of the fused thiazolo[5,4-b]pyridine core, the flexible benzyloxy substituent, and the electron-donating amino group. Based on established principles of NMR spectroscopy and data from analogous structures, a predicted spectrum can be constructed.

The protons on the pyridine ring are influenced by the fused thiazole ring and the electron-donating benzyloxy and amino groups. Protons on sp²-hybridized carbons, such as those in aromatic rings, typically resonate at lower fields (higher ppm values) compared to protons on saturated carbons.[1] The benzyloxy group introduces a methylene bridge and a phenyl ring, each with characteristic signals. The amino group protons are often broad and their chemical shift can be concentration and solvent dependent.[2]

Table 1: Predicted ¹H NMR Spectral Data for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-7~8.0 - 8.2Doublet1HLocated on the pyridine ring, deshielded by the adjacent nitrogen and the fused thiazole ring.
H-6~7.0 - 7.2Doublet1HSituated on the pyridine ring, shielded by the adjacent benzyloxy group.
-CH₂-~5.2 - 5.4Singlet2HMethylene protons of the benzyloxy group, adjacent to an oxygen atom.
Phenyl-H~7.3 - 7.5Multiplet5HProtons of the phenyl ring of the benzyloxy group.
-NH₂~5.0 - 6.0Broad Singlet2HAmino group protons, often exchangeable and appearing as a broad signal.[2]

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the nuances of the ¹H NMR spectrum of 5-(benzyloxy)thiazolo[5,4-b]pyridin-2-amine, a comparison with simpler, structurally related molecules is invaluable. This comparative approach highlights the electronic and structural contributions of each component of the molecule.

The Influence of the Fused Thiazole and Benzyloxy Groups: A Comparison with 2-Amino-5-bromopyridine

Comparing the predicted pyridine proton signals of our target molecule with the experimental data for 2-amino-5-bromopyridine reveals the significant impact of the fused thiazole ring and the benzyloxy substituent. The protons on the pyridine ring of 2-amino-5-bromopyridine are found at distinct chemical shifts.[3][4] The fusion of the electron-rich thiazole ring and the presence of the electron-donating benzyloxy group in our target molecule would be expected to cause a general upfield shift (to lower ppm values) of the pyridine protons compared to the deshielding effect of the bromine atom in 2-amino-5-bromopyridine.

The Impact of the Fused Pyridine Ring: A Comparison with 2-Aminothiazole

The effect of the fused pyridine ring on the thiazole proton environment can be understood by comparing it to the parent 2-aminothiazole. In 2-aminothiazole, the two protons on the thiazole ring appear as doublets around 6.53 ppm and 6.93 ppm in DMSO-d₆.[5] In our target molecule, the thiazole ring has only one proton, and its chemical environment is significantly altered by the fused pyridine ring, likely resulting in a different chemical shift.

Table 2: Comparative ¹H NMR Data for Key Protons in Structurally Related Compounds

CompoundPyridine H-6 (δ, ppm)Pyridine H-3/H-4 (δ, ppm)Thiazole H-4/H-5 (δ, ppm)
5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine (Predicted) ~7.0 - 7.2~8.0 - 8.2 (H-7)N/A
2-Amino-5-bromopyridine ~6.48~7.41, ~8.06N/A
2-Aminothiazole N/AN/A~6.53, ~6.93

A Validated Workflow for Structural Elucidation: Experimental Protocol

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum suitable for the structural confirmation of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amino group.[6][7][8]

  • Sample Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze its splitting pattern (multiplicity) to deduce the number of neighboring protons.

Visualizing the Molecular Structure and Experimental Workflow

Diagrams are essential tools for visualizing complex information. The following provides a structural representation of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine with key protons labeled, and a workflow diagram for the NMR analysis process.

Caption: Structure of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine with key protons labeled.

G cluster_workflow ¹H NMR Data Acquisition and Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq 1. Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc 2. Obtain FID analysis Spectral Analysis (Integration, Multiplicity, Chemical Shift) proc->analysis 3. Generate Spectrum elucidation Structural Elucidation analysis->elucidation 4. Interpret Data

Caption: A generalized workflow for ¹H NMR data acquisition and structural elucidation.

References

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. PMC. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • 1H NMR Chemical Shifts. Educator.com. [Link]

  • 1H NMR Chemical Shifts (δ, ppm). University of Wisconsin-Madison. [Link]

  • Supporting information Green synthesis and characterisation of novel[3][5][9]thiadiazolo/benzo[5][10]thiazolo[3,2- a]pyrimidines vi. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 2-Amino-5-bromopyridine. PubChem. [Link]

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A Comparative Guide to Quality Control Reference Standards for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for establishing quality control (QC) reference standards for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, a key intermediate in the synthesis of various kinase inhibitors.[1][2] This document will delve into the critical analytical techniques, propose experimental protocols, and compare methodologies to ensure the reliability of this compound in research and development settings.

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4] Given its potential therapeutic relevance, stringent quality control of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is crucial to ensure the validity of experimental results and the safety of potential drug candidates.

The Imperative of a Multi-faceted QC Approach

A robust quality control strategy for any pharmaceutical compound, including 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, should not rely on a single analytical technique. Instead, a combination of orthogonal methods is necessary to provide a comprehensive assessment of identity, purity, and stability.[5][6] This approach minimizes the risk of overlooking impurities or degradation products that may not be detectable by a single method.

The following sections will compare and contrast key analytical techniques, providing detailed experimental protocols and acceptance criteria for establishing a reliable quality control workflow.

Chromatographic Purity Assessment: HPLC-UV and LC-MS

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse for purity determination in the pharmaceutical industry.[7][8] For 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, a reversed-phase HPLC method is recommended.

Comparison of Chromatographic Methods

FeatureHPLC-UVLC-MS
Primary Use Quantitation of purity and impuritiesIdentification of main component and impurities
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Relies on retention time and UV spectrumHigh (based on mass-to-charge ratio)
Cost LowerHigher
Throughput HighModerate
Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for method development.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, likely around 270-330 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Acceptance Criteria:

  • Purity: ≥98.0% (by peak area).

  • Individual Impurities: ≤0.2%.

  • Total Impurities: ≤1.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS) should be used in conjunction with HPLC-UV to confirm the identity of the main peak and to identify any impurities.[10][11] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for preserving the molecular ion.[11]

Experimental Protocol: LC-MS for Identity Confirmation
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Chromatographic Conditions: The same method as the HPLC-UV analysis can be used.

  • Mass Range: Scan a range that includes the expected molecular weight of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine (C12H11N3OS, MW: 245.30 g/mol ).

Acceptance Criteria:

  • The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 246.07.

QC_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation cluster_3 Decision Prep Dissolve sample in Acetonitrile/Methanol HPLC_UV HPLC-UV Analysis (Purity Assessment) Prep->HPLC_UV LC_MS LC-MS Analysis (Identity Confirmation) Prep->LC_MS Purity Purity ≥ 98.0% HPLC_UV->Purity Identity [M+H]⁺ = 246.07 LC_MS->Identity Pass Pass QC Purity->Pass Meets criteria Fail Fail QC Purity->Fail Does not meet criteria Identity->Pass Identity->Fail

Chromatographic QC Workflow

Structural Elucidation and Confirmation: NMR and FT-IR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules.[12][13][14] Both ¹H and ¹³C NMR should be performed.

Comparison of Spectroscopic Methods

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number, environment, and connectivity of protonsHigh sensitivity, detailed structural informationSignal overlap in complex molecules
¹³C NMR Number and type of carbon atomsGood for determining the carbon skeletonLower sensitivity, longer acquisition times
FT-IR Presence of functional groupsFast, non-destructiveProvides limited structural information
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially for complex structures.[15]

  • Sample Concentration: 5-10 mg of the sample dissolved in ~0.6 mL of deuterated solvent.

Acceptance Criteria:

  • The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine. All signals should be assigned, and no significant unassigned signals should be present.

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule.[16][17]

Experimental Protocol: FT-IR Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • N-H stretch (amine): ~3400-3200 cm⁻¹

  • C-H stretch (aromatic): ~3100-3000 cm⁻¹

  • C=N and C=C stretch (aromatic rings): ~1650-1450 cm⁻¹

  • C-O stretch (ether): ~1250-1050 cm⁻¹

Acceptance Criteria:

  • The FT-IR spectrum should show absorption bands characteristic of the functional groups present in 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Thermal Properties: DSC and TGA

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability and solid-state properties of a compound.[18][19]

Comparison of Thermal Analysis Methods

TechniqueInformation ProvidedApplications
DSC Melting point, phase transitions, purityPolymorphism screening, purity estimation
TGA Thermal stability, decomposition temperatureAssessment of solvent/water content, stability
Experimental Protocol: Thermal Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Pan: Aluminum or platinum pans.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

  • Heating Rate: A standard heating rate of 10 °C/min.

  • Temperature Range: From ambient to a temperature above the expected decomposition point (e.g., 30-400 °C).

Acceptance Criteria:

  • DSC: A sharp endothermic peak corresponding to the melting point should be observed. The shape and temperature of the melting endotherm can be indicative of purity.

  • TGA: The thermogram should show minimal weight loss before the onset of decomposition, indicating the absence of significant residual solvents or water. The decomposition temperature provides information about the thermal stability of the compound.

Spectroscopic_Thermal_Workflow cluster_0 Structural & Thermal Analysis cluster_1 Data Interpretation cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Confirm Confirm Chemical Structure NMR->Structure_Confirm FTIR FT-IR Spectroscopy Functional_Groups Identify Functional Groups FTIR->Functional_Groups Thermal Thermal Analysis (DSC & TGA) Thermal_Properties Determine Melting Point & Thermal Stability Thermal->Thermal_Properties Pass_Fail Pass/Fail Structure_Confirm->Pass_Fail Functional_Groups->Pass_Fail Thermal_Properties->Pass_Fail

Spectroscopic and Thermal Analysis Workflow

Conclusion

Establishing a robust set of quality control reference standards for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is essential for its successful application in research and drug development. By employing a multi-faceted analytical approach that includes chromatographic, spectroscopic, and thermal methods, researchers can ensure the identity, purity, and stability of this important chemical entity. The protocols and acceptance criteria outlined in this guide provide a solid foundation for developing a comprehensive QC strategy, ultimately leading to more reliable and reproducible scientific outcomes.

References

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Safety Operating Guide

A Guide to the Proper Disposal of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine. As a researcher, scientist, or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.

Hazard Assessment and Compound Profile

Before handling any waste, it is crucial to understand the potential hazards. Based on analogous structures, the following profile has been inferred for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Property Inferred Information & Justification
Appearance Likely a solid (powder or crystalline) at room temperature.
Chemical Class Heterocyclic Aromatic Amine
Primary Hazards Acute Toxicity (Oral): Harmful if swallowed.[2] Skin Irritation: Causes skin irritation.[2][3] Eye Irritation: Causes serious eye irritation.[1][2] Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[2]
Environmental Hazards Assumed to be toxic to aquatic life with potential long-lasting effects, a common feature of complex nitrogen-containing heterocyclic compounds.[4][5] Release to the environment must be avoided.[4][5]
GHS Pictograms (Inferred) Exclamation MarkEnvironment

Guiding Principles: The 4 P's of Chemical Disposal

Effective waste management begins long before the disposal step. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[6]

  • Plan: Always establish a disposal pathway before starting an experiment.

  • Prevent: The best approach to laboratory waste is preventing its generation.[6] This includes ordering only the necessary quantities and optimizing experiments to use less material.[7]

  • Protect: Ensure the safety of yourself and your colleagues by using appropriate Personal Protective Equipment (PPE) and engineering controls at all times.

  • Partner: Your institution's Environmental Health & Safety (EH&S) department is your primary resource.[8] They coordinate the disposal of chemical waste in compliance with regulations from the Environmental Protection Agency (EPA) and local authorities.[8][9]

Personal Protective Equipment (PPE) Protocol

Given the inferred hazards, a stringent PPE protocol is mandatory when handling waste containing 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine.

Equipment Specification & Rationale
Hand Protection Nitrile Gloves: Wear chemically resistant gloves (e.g., nitrile). Always check for tears or holes before use. Contaminated gloves should be removed and disposed of as hazardous waste.
Eye/Face Protection Chemical Safety Goggles or Face Shield: Use chemical safety goggles that meet ANSI Z87.1 standards. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
Body Protection Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure it is clean and in good condition.
Respiratory Protection Fume Hood: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S.

  • Secure the Area: Prevent entry to the spill area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Containment & Cleanup:

    • For solid spills , gently cover the material with an absorbent, inert material (e.g., vermiculite, sand). Avoid raising dust. Carefully sweep or scoop the mixture into a designated hazardous waste container.[4]

    • For liquid spills (if the compound is in solution), absorb the spill with a chemical spill pillow or other inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleanup materials (absorbents, wipes, contaminated gloves) are considered hazardous waste and must be disposed of accordingly.[11]

Step-by-Step Disposal Procedure

This procedure outlines the compliant pathway from waste generation to final pickup by EH&S or a licensed waste carrier.[12]

Step 1: Waste Segregation

Proper segregation at the source is the foundation of safe waste management.[12][13] Do not mix incompatible waste streams.

  • Solid Waste: Unused or expired 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, and materials grossly contaminated with it (e.g., weigh boats, contaminated wipes), should be collected as Solid Hazardous Chemical Waste .

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is hazardous waste. Segregate based on the solvent:

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform)

    • Non-Halogenated Solvents (e.g., Acetone, Acetonitrile, Hexanes, Toluene)

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[7][11]

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the sanitary sewer.[9][14] Collect them as Aqueous Hazardous Waste .

Step 2: Containerization

The choice of container is critical to prevent leaks and reactions.

  • Use only containers that are in good condition and compatible with the waste they will hold.[8][15]

  • For liquid waste, use screw-cap containers designed for chemical waste. Never use a funnel as a lid. The container must be kept closed at all times except when adding waste.[8]

  • Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.[16]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.[12]

  • As soon as you begin collecting waste in a container, affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department.[8][17]

  • Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[8]

  • Indicate the date when waste was first added to the container (the "accumulation start date").[17]

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in what regulations define as a Satellite Accumulation Area (SAA).[8][11]

  • Store the labeled waste container in a designated, secure area, such as a secondary containment bin within a fume hood or a ventilated cabinet.

  • Ensure incompatible waste types are segregated (e.g., acids from bases, oxidizers from organics).[8]

  • Inspect the container weekly for any signs of leakage or degradation.[8]

Step 5: Arranging for Final Disposal
  • Once a waste container is 90% full or has reached the institutional time limit for accumulation (e.g., 6 or 12 months), arrange for its removal.[11][15][18]

  • Contact your institution's EH&S office or use their online system to schedule a waste pickup.[8]

  • Trained EH&S professionals or a licensed hazardous waste contractor will then transport the waste for final treatment and disposal, typically via incineration, in accordance with EPA regulations.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste containing 5-(Benzyloxy)thiazolo[5,4-b)pyridin-2-amine.

G cluster_start cluster_questions cluster_containers start Generate Waste Containing 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine q1 Is it a sharp object (needle, broken glass)? start->q1 q2 Is it a solid or liquid waste? q1->q2 No c1 Chemically Contaminated Sharps Container q1->c1  Yes q3 What is the primary solvent? q2->q3 Liquid c2 Solid Hazardous Waste Container q2->c2 Solid c3 Non-Halogenated Solvent Waste q3->c3 Non-Halogenated c4 Halogenated Solvent Waste q3->c4 Halogenated c5 Aqueous Hazardous Waste q3->c5 Aqueous

Caption: Decision workflow for waste segregation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.